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  • Product: 1-Methylthymine
  • CAS: 4160-72-9

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Methylthymine Photodimerization and Mechanistic Pathways

Executive Summary This technical guide provides a comprehensive analysis of 1-Methylthymine (1-MT) photodimerization, a critical model system for understanding ultraviolet (UV) induced DNA damage. Unlike thymine, which p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methylthymine (1-MT) photodimerization, a critical model system for understanding ultraviolet (UV) induced DNA damage. Unlike thymine, which possesses an N1-proton capable of hydrogen bonding, 1-MT is methylated at the N1 position. This structural modification mimics the N-glycosidic linkage found in DNA, preventing non-biological hydrogen bonding while preserving the base-stacking interactions essential for photodimerization.

This document details the photophysical mechanisms governing [2+2] cycloaddition, the stereochemical outcomes of specific irradiation protocols, and the isolation of isomeric products. It is designed for researchers investigating DNA repair kinetics (e.g., photolyase activity) and drug development professionals assessing phototoxicity.

Part 1: Mechanistic Foundations

The photodimerization of 1-MT is a [2+2] cycloaddition reaction occurring between the C5-C6 double bonds of two thymine moieties. This process is governed by the nature of the excited state (Singlet vs. Triplet) and the physical state of the substrate (Solution vs. Aggregate/Crystal).

The Photophysical Pathway

Upon absorption of UV photons (typically


 nm), 1-MT undergoes a 

transition to the excited singlet state (

1-MT*).
  • Singlet Pathway (Direct): In concentrated aggregates or frozen matrices (ice), adjacent 1-MT molecules are pre-aligned. The excited singlet state reacts with a ground-state neighbor faster than fluorescence or intersystem crossing (ISC) can occur. This stereoselectivity is dictated by the lattice geometry, predominantly yielding the cis-syn isomer, which corresponds to the primary lesion found in DNA.

  • Triplet Pathway (Sensitized): In dilute solution, the singlet lifetime is too short for bimolecular collision. However, the use of triplet sensitizers (e.g., acetone, acetophenone) allows for population of the excited triplet state (

    
    1-MT*). This state has a longer lifetime, allowing for diffusion-controlled dimerization. Because the triplet complex allows for bond rotation before ring closure, the thermodynamically stable trans-anti  isomer is often favored.
    
Pathway Visualization

The following diagram illustrates the bifurcation between direct (singlet) and sensitized (triplet) pathways.

Photodimerization Ground 1-MT (Ground State) ExcitedS ¹1-MT* (Singlet) Ground->ExcitedS UV (254 nm) ExcitedT ³1-MT* (Triplet) Ground->ExcitedT Sensitization (Acetone/UV >300nm) ExcitedS->Ground Fluorescence/IC ExcitedS->ExcitedT ISC (Low eff.) CisSyn cis-syn Dimer (DNA-like) ExcitedS->CisSyn Direct Dimerization (Aggregates/Ice) TransAnti trans-anti Dimer (Thermodynamic) ExcitedT->TransAnti Diffusion Controlled

Figure 1: Photochemical pathways for 1-Methylthymine dimerization. Green path indicates biological relevance; Yellow path indicates thermodynamic preference in solution.

Part 2: Stereochemistry and Isomer Distribution

The cyclobutane ring formation yields four possible stereoisomers based on the orientation of the methyl groups and the configuration of the C5-C6 bond.

Isomer Characteristics

The following table summarizes the four isomers and the conditions favoring their formation.

Isomer ConfigurationDipole MomentFormation Condition (Major)Biological Relevance
cis-syn HighFrozen aqueous solution (Ice Matrix)High (Major DNA lesion)
cis-anti HighHydrophobic aggregates / specific crystalsLow
trans-syn Low (Zero)Frozen solution (Minor product)Moderate
trans-anti Low (Zero)Sensitized solution (Acetone/Water)Low (Thermodynamic sink)

*Dipole moment depends on precise conformation, but trans isomers generally have cancelling dipoles.

The "Ice Matrix" Effect

A critical phenomenon in 1-MT photochemistry is the "puddle effect" or micro-crystallization that occurs during freezing. As water freezes, 1-MT is excluded from the ice lattice, concentrating into micro-aggregates. In these aggregates, 1-MT stacks in a parallel fashion, pre-organizing the molecules for cis-syn formation upon irradiation. This is the standard method for synthesizing substrate for photolyase enzymes.

Part 3: Experimental Protocols

Protocol A: Synthesis of cis-syn 1-MT Dimer (Biologically Relevant)

Objective: Generate high yields of the DNA-mimetic dimer for enzymatic studies.

  • Preparation: Dissolve 1-Methylthymine (1.0 g) in distilled water (100 mL) to achieve a concentration of ~70 mM. Heating to 60°C may be required for complete dissolution.

  • Degassing: Purge the solution with Argon gas for 20 minutes.

    • Expert Insight: While the singlet state reacts too fast to be quenched by oxygen, removing

      
       prevents photo-oxidation side reactions (e.g., photohydrate formation).
      
  • Freezing: Transfer the solution to a shallow Pyrex or quartz dish. Freeze rapidly at -20°C or -80°C to form a thin ice layer (< 5 mm depth).

    • Critical Step: Thin layers ensure uniform light penetration. Thick ice blocks will absorb UV at the surface, leaving the interior unreacted.

  • Irradiation: Place the frozen dish 10 cm below a germicidal UV lamp (254 nm, ~15 W). Irradiate for 30–60 minutes.

    • Monitoring: Thaw and analyze an aliquot via UV spectroscopy. A decrease in absorbance at 265 nm indicates loss of the aromatic system (dimerization).

  • Isolation: Lyophilize the solution to obtain a white powder.

Protocol B: Sensitized Synthesis of trans-anti Dimer

Objective: Generate thermodynamic isomers to study steric constraints or repair inhibition.

  • Solvent System: Prepare a solution of 1-MT (10 mM) in a 50:50 (v/v) mixture of water and acetone.

    • Mechanism:[1][2][3] Acetone acts as the triplet sensitizer (

      
       kcal/mol), efficiently transferring energy to 1-MT (
      
      
      
      kcal/mol).
  • Filtration: Use a Pyrex glass filter or a cutoff filter (

    
     nm).
    
    • Reasoning: This blocks direct excitation of 1-MT (which absorbs < 290 nm) and ensures only acetone is excited, forcing the reaction through the triplet manifold.

  • Irradiation: Irradiate with a medium-pressure mercury lamp or 313 nm source for 2–4 hours under inert atmosphere.

  • Workup: Evaporate acetone under reduced pressure. The remaining aqueous solution contains a mixture enriched in trans-anti dimers.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 1-MT Solution Decision Target Isomer? Start->Decision IcePrep Freeze (-20°C) Create Micro-aggregates Decision->IcePrep cis-syn (DNA mimic) SensPrep Add Acetone (Sensitizer) Degas w/ Argon Decision->SensPrep trans-anti (Probe) UV254 Irradiate 254 nm (Direct Excitation) IcePrep->UV254 Thaw Thaw & Lyophilize UV254->Thaw HPLC HPLC Purification (C18 Column, MeOH/H2O) Thaw->HPLC UV300 Irradiate >300 nm (Triplet Transfer) SensPrep->UV300 Evap Evaporate Acetone UV300->Evap Evap->HPLC Analysis NMR / MS Validation HPLC->Analysis

Figure 2: Workflow for selective isomer synthesis and isolation.

Part 4: Analytical Characterization

Validating the specific isomer requires analytical rigor. Simple UV absorbance confirms dimerization (loss of aromaticity) but does not distinguish stereochemistry.

HPLC Separation
  • Column: C18 Reverse Phase (e.g., 5

    
    m, 250 x 4.6 mm).
    
  • Mobile Phase: Isocratic elution with 5-10% Methanol in Water (phosphate buffer pH 7.0 improves peak shape).

  • Elution Order: typically cis-syn elutes earliest due to its higher polarity and compact structure compared to the trans isomers in reverse-phase systems, though this must be confirmed with standards as column chemistry varies.

NMR Spectroscopy ( H-NMR)

The coupling pattern of the cyclobutane protons is the gold standard for assignment.

  • Symmetry: cis-syn and trans-syn have planes of symmetry, simplifying the spectra.

  • Chemical Shift: The methyl protons of the dimer are shielded relative to the monomer (shift upfield to ~1.4 - 1.5 ppm).

  • Coupling Constants:

    • cis-fused cyclobutanes typically show different coupling constants than trans-fused, though in symmetric 1-MT dimers, the AA'BB' or A2B2 systems require careful analysis.

    • cis-syn is often identified by comparison to thymidine dimer standards or enzymatic cleavage by photolyase (which specifically cleaves cis-syn).

References

  • Shetlar, M. D., & Chung, J. (2011).[4] The (5-4) and (6-4) adducts of 1-methylthymine and their Dewar valence isomers. Photochemistry and Photobiology, 87(4), 802–817.[4] Link

  • Johns, H. E., et al. (1964).[5] The Ultraviolet Photochemistry of Thymidylyl-(3'-5')-Thymidine. Journal of Molecular Biology, 9, 503–524.[5] Link

  • Wulff, D. L., & Fraenkel, G. (1961). On the nature of thymine photodimerization in frozen aqueous solution. Biochimica et Biophysica Acta, 51(2), 332–339. Link

  • Eisinger, J., & Lamola, A. A. (1967).[5] The excited-state precursor of the thymine dimer. Biochemical and Biophysical Research Communications, 28(4), 558–565.[5] Link[5]

  • Lü, C., & Liu, Y. (2022). Recent Development of Heavy Atom-Free Triplet Photosensitizers for Photodynamic Therapy.[1] Applied Sciences, 12(19), 9933.[1] Link

Sources

Exploratory

Precision Modeling of 1-Methylthymine: A Guide to Non-Covalent Interactions and Metal Coordination

Executive Summary 1-Methylthymine (1-MT) serves as the quintessential model system for investigating thymine interactions in DNA and PNA without the conformational complexity of the sugar-phosphate backbone. By blocking...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylthymine (1-MT) serves as the quintessential model system for investigating thymine interactions in DNA and PNA without the conformational complexity of the sugar-phosphate backbone. By blocking the N1 position, 1-MT isolates the Watson-Crick and Hoogsteen faces, allowing researchers to precisely quantify hydrogen bonding,


-

stacking, and metal-mediated base pairing (e.g., T-Hg-T).

This technical guide provides a rigorous computational framework for modeling 1-MT. It moves beyond generic protocols, offering specific functional/basis set combinations validated against experimental FTIR and X-ray diffraction data.

Theoretical Foundations & Electronic Structure[1][2]

The methylation of thymine at N1 is not merely a structural truncation; it fundamentally alters the electronic landscape available for non-covalent interactions.

  • Tautomeric Locking: In natural DNA, the N1-glycosidic bond fixes the tautomer. In 1-MT, the methyl group mimics this lock, preventing N1-H tautomerization and forcing proton transfer or hydrogen bonding to occur exclusively at the N3-H and O2/O4 sites.

  • Dipole Enhancement: The electron-donating methyl group increases the polarizability of the pyrimidine ring compared to uracil, enhancing dispersion forces in stacking interactions.

  • Metal Coordination Sites: The deprotonation of N3 (pKa

    
     9.8) creates a high-affinity site for soft metal ions like 
    
    
    
    and
    
    
    , facilitating the formation of metallo-base pairs.

Computational Methodologies: The "Golden Standard" Protocols

To achieve chemical accuracy (< 1 kcal/mol error), one cannot use a "one-size-fits-all" approach. The following protocols are segmented by interaction type.

Hydrogen Bonding (Base Pairing)

For planar H-bonded systems (e.g., 1-MT:Adenine), hybrid DFT functionals with diffuse basis sets are required to capture the proton transfer barrier and H-bond directionality.

  • Functional: B3LYP (for geometry/vibrational freq) or wB97X-D (for energies).

  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

  • Critical Correction: Counterpoise (CP) correction is mandatory to eliminate Basis Set Superposition Error (BSSE). Without CP, binding energies can be overestimated by 10-15%.

- Stacking Interactions

Standard B3LYP fails to describe dispersion forces, often predicting repulsive potentials for stacked bases.

  • Recommended Functional: M06-2X (Minnesota meta-hybrid) or wB97X-D (dispersion-corrected).

  • Basis Set: aug-cc-pVTZ (Diffuse functions are critical for describing electron density in the inter-ring region).

  • Insight: Methylation at N1 increases stacking interaction energy by up to 40 kJ/mol in specific orientations due to enhanced dipole-induced dipole interactions.

Metal Coordination (T-Hg-T)

Modeling heavy metals requires relativistic treatment.

  • Metal Basis Set: LANL2DZ or SDD (Stuttgart-Dresden) with Effective Core Potentials (ECP).

  • Ligand (1-MT) Basis Set: 6-31G(d,p) or higher mixed basis set.

  • Solvation Model: PCM or SMD (water) is essential, as gas-phase calculations exaggerate metal-ligand electrostatic strength.

Interaction Profiles & Quantitative Data

Hydrogen Bonding Topologies

1-MT forms distinct motifs with Adenine (A) and itself. The Watson-Crick (WC) face involves N3-H and O4.

Table 1: Calculated Interaction Energies (Gas Phase, corrected)

Interaction MotifPartnerPrimary Contacts

(kcal/mol)*
Method
Watson-Crick 9-MethyladenineN3-H...N1 (A) / O4...H-N6 (A)-13.9

0.5
B3LYP/6-311++G
Hoogsteen 9-MethyladenineN3-H...N7 (A) / O4...H-N6 (A)-12.8

0.6
B3LYP/6-311++G
Reverse WC 9-MethyladenineN3-H...N1 (A) / O2...H-N6 (A)-13.2

0.4
B3LYP/6-311++G**
Self-Dimer 1-MethylthymineN3-H...O4 (Cyclic)-9.5

0.3
M06-2X/aug-cc-pVDZ

*Note: Energies are approximate averages from high-level DFT/MP2 studies cited in literature.

T-Hg-T Metallo-Base Pair

The formation of the T-Hg-T complex involves the displacement of the N3 protons, resulting in a N3-Hg-N3 linkage.

  • Geometry: Linear coordination, but the bases are often twisted relative to each other.

  • Torsion Angle: 32°–43° (twisted away from coplanar to minimize steric clash of methyl/sugar mimics).

  • Bond Length: Hg-N3 distance is typically 2.04 - 2.08 Å .

Experimental Validation Protocols

A model is only as good as its validation. Use these spectroscopic markers to verify your computed structures.

FTIR / Raman Fingerprinting

Upon binding (H-bond or Metal), the carbonyl stretching frequencies of 1-MT shift distinctively.

  • Calculate Frequencies: Run Freq calculation at the optimization level.

  • Scale Factors: Apply appropriate scaling factors (e.g., 0.967 for B3LYP/6-31G*) to align with experimental anharmonicity.

  • Marker Bands:

    • C4=O Stretch: ~1670-1700 cm⁻¹. Red-shifts significantly upon metal binding at N3.

    • N3-H Bend: Disappears upon Hg-coordination (deprotonation).

Crystallographic Overlay

If X-ray data is available (e.g., CSD Refcode: METHYM), perform an RMSD alignment of the heavy atoms.

  • Acceptable RMSD: < 0.5 Å for rigid ring atoms.

  • Key Check: Verify the methyl group orientation (C5-CH3) relative to the ring plane.

Visualization of Workflows & Interactions

Computational Workflow for Interaction Energy

This diagram outlines the rigorous step-by-step protocol for calculating accurate binding energies, ensuring no steps (like BSSE) are missed.

QM_Workflow Start Input Structure (1-MT + Partner) Opt Geometry Optimization (B3LYP or M06-2X) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Energy_Dim Single Point Energy (Dimer) Freq->Energy_Dim Minimized Structure NBO NBO Analysis (Charge Transfer/Orbital Overlap) Freq->NBO Wavefunction Energy_Mon Single Point Energy (Monomers in Ghost Basis) Energy_Dim->Energy_Mon Define Fragments BSSE Counterpoise Correction (E_dimer - E_monomers + BSSE) Energy_Mon->BSSE Result Final Interaction Energy (ΔE) BSSE->Result NBO->Result Electronic Insight

Caption: Workflow for calculating BSSE-corrected interaction energies and electronic properties.

1-Methylthymine Interaction Topology

This diagram maps the specific atomic sites on 1-MT to their respective interaction partners and types.

Interaction_Map cluster_sites Critical Atomic Sites MT 1-Methylthymine (1-MT) Hg Mercury (Hg2+) Coordination MT->Hg N3 Site (Deprotonated) Cov: ~2.06 Å Adenine Adenine (Watson-Crick) MT->Adenine N3-H...N1 (H-bond) O4...H-N6 (H-bond) Stack Aromatic Ring (Pi-Stacking) MT->Stack Ring Centroid Dispersion Dominant Water Water (Solvation) MT->Water O2/O4 Sites Dipole-Dipole N3 N3 (Proton Donor/Metal Binder) O4 O4 (H-Bond Acceptor) C5M C5-Methyl (Hydrophobic/Steric)

Caption: Topology of 1-MT interactions mapping atomic sites to binding modes (H-bond, Metal, Stacking).

References

  • Hg(II) Binding to Thymine Bases in DNA. Inorganic Chemistry. (2021). Detailed X-ray and computational analysis of T-Hg-T interactions using 1-MT as a model.

  • Vibrational spectra of 1-methylthymine: matrix isolation, solid state and theoretical studies. Spectrochimica Acta. (2000). Validation of B3LYP/6-311++G** for IR spectra prediction.

  • Nature of bonding in nine planar hydrogen-bonded adenine...thymine base pairs. Journal of Physical Chemistry B. (2009). Comprehensive MP2 and DFT-SAPT analysis of A-T pairing energies.

  • Computational comparison of the stacking interactions between the aromatic amino acids and the natural or (cationic) methylated nucleobases. Journal of Physical Chemistry B. (2008). Analysis of methylation effects on stacking energetics.

  • The effect of π-stacking, H-bonding, and electrostatic interactions on the ionization energies of nucleic acid bases. Physical Chemistry Chemical Physics. (2010). Insights into how 1-MT interactions alter electronic ionization thresholds.

Foundational

Technical Guide: 1-Methylthymine Stability and Degradation Pathways

Executive Summary 1-Methylthymine (1-MeT) serves as a critical model compound for studying DNA damage, specifically mimicking the electronic environment of thymine residues within the DNA helix where the N1 position is g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylthymine (1-MeT) serves as a critical model compound for studying DNA damage, specifically mimicking the electronic environment of thymine residues within the DNA helix where the N1 position is glycosylated. Unlike free thymine, the N1-methyl group of 1-MeT blocks N1-substitution, directing degradation pathways exclusively toward the C5-C6 double bond and the N3 position. This guide details the physicochemical stability of 1-MeT, its primary degradation mechanisms under UV and oxidative stress, and validated analytical protocols for its quantification.

Key Stability Insights:

  • Thermal: Highly stable in solid state up to ~250°C; prone to sublimation.

  • Photochemical: Undergoes reversible [2+2] cycloaddition to form cyclobutane pyrimidine dimers (CPDs), primarily cis-syn and trans-syn isomers.

  • Oxidative: Susceptible to hydroxyl radical (OH•) attack at the C5/C6 double bond, leading to thymine glycols and ring-fragmentation products.

Physicochemical Profile

Understanding the baseline properties of 1-MeT is essential for designing stability-indicating assays.

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula C₆H₈N₂O₂Base structure for degradation analysis.
Molecular Weight 140.14 g/mol Mass spec target ion [M+H]⁺ = 141.14.
pKa (N3-H) ~9.8 (Experimental)Ionizes at pH > 9.5; stable in neutral/acidic buffers.
Solubility (Water) ~10 mg/mL (at 25°C)Moderate solubility; requires polar mobile phases.
Thermal Decomposition > 250°C (Onset)Stable under standard sterilization (autoclave).
UV Max (λmax) 267 nm (pH 7)Primary detection wavelength; site of photon absorption.

Photochemical Degradation: The Dimerization Pathway

The most significant degradation pathway for 1-MeT is UV-induced dimerization. Upon absorption of UV light (250–280 nm), the molecule enters an excited singlet state (


S), which undergoes intersystem crossing to a triplet state (

T). This triplet state reacts with a ground-state molecule to form cyclobutane pyrimidine dimers.
Mechanistic Pathway

Unlike thymine, which can form four isomeric dimers (cis-syn, cis-anti, trans-syn, trans-anti), 1-MeT in solution predominantly forms the cis-syn and trans-syn isomers due to steric constraints imposed by the N1-methyl group and stacking interactions.

Pathway Visualization

The following diagram illustrates the photochemical cascade.

Photodimerization cluster_0 Excitation Phase cluster_1 Dimerization Phase Start 1-Methylthymine (Ground State) ExcitedS Singlet State (^1S) Start->ExcitedS UV (267 nm) ExcitedS->Start Fluorescence/IC ExcitedT Triplet State (^3T) ExcitedS->ExcitedT Intersystem Crossing (ISC) Complex Excimer/Exciplex Intermediate ExcitedT->Complex + 1-MeT (Ground State) CisSyn cis-syn Dimer (Major Product) Complex->CisSyn Cycloaddition TransSyn trans-syn Dimer (Minor Product) Complex->TransSyn Cycloaddition CisSyn->Start Photoreversal (240 nm)

Figure 1: UV-induced dimerization pathway of 1-Methylthymine showing the transition from excited singlet to triplet states and subsequent isomer formation.

Oxidative and Radiolytic Degradation

Under conditions of oxidative stress (e.g., presence of peroxides) or ionizing radiation (radiolysis), 1-MeT degrades via radical mechanisms. The hydroxyl radical (OH[1]•) is the primary aggressor, adding to the electron-rich C5-C6 double bond.

Mechanism of Radical Attack
  • Addition: OH• adds to C5 or C6, forming C5-OH• or C6-OH• radical intermediates.

  • Oxidation: These intermediates react with O₂ or are further oxidized to form hydroxy-hydroperoxides.

  • Decomposition: The unstable intermediates decompose into Thymine Glycols (5,6-dihydroxy-5,6-dihydro-1-methylthymine) or undergo ring opening to form formamides and hydantoins.

Degradation Scheme

Oxidation MeT 1-Methylthymine Adduct5 C5-OH Adduct Radical MeT->Adduct5 + OH• Adduct6 C6-OH Adduct Radical MeT->Adduct6 + OH• OH_Radical OH• Radical Glycol 1-Methylthymine Glycol (cis/trans) Adduct5->Glycol + OH• / Reduction Adduct6->Glycol + OH• / Reduction Hydantoin 5-Hydroxy-5-methylhydantoin Glycol->Hydantoin Ring Contraction (Alkaline pH) Formamide N-Formyl-N-methylurea Glycol->Formamide Ring Opening

Figure 2: Oxidative degradation pathways initiated by hydroxyl radical attack, leading to glycol formation and subsequent ring fragmentation.

Validated Analytical Protocols

To monitor these degradation pathways, specific chromatographic methods are required. Standard C18 columns often fail to retain polar pyrimidines; therefore, mixed-mode or aqueous-compatible phases are recommended.

Protocol A: Stability-Indicating HPLC-UV

This method separates 1-MeT from its photodimers and oxidative products.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Mixed-mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or equivalent) or a HILIC column (e.g., Phenomenex Kinetex HILIC).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate, pH 3.5.

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 2% B (Isocratic hold for polar degradants).

    • 2-10 min: 2% -> 30% B (Elution of 1-MeT).

    • 10-15 min: 30% B (Wash).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 267 nm (1-MeT max) and 230 nm (better for saturated dimers/glycols which lose conjugation).

  • Self-Validation Check:

    • System Suitability: Inject a standard of 1-MeT. Tailing factor must be < 1.5.

    • Specificity: Irradiate a sample with UV (254 nm) for 30 mins. Inject. Confirm resolution of new peaks (dimers) eluting before the parent peak on HILIC or after on Reverse Phase depending on hydrophobicity changes.

Protocol B: LC-MS Identification of Degradants

For structural elucidation of unknown peaks.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ions:

    • 1-MeT: m/z 141 [M+H]⁺.

    • Photodimers: m/z 281 [2M+H]⁺.

    • Thymine Glycol: m/z 175 [M+H+H₂O]⁺ (often seen as hydrated adducts) or 159 [M+H+OH]⁺.

    • Hydantoin derivative: m/z 131 (Loss of CO fragment).

References

  • Photochemistry of 1-methylthymine and 3-methylthymine. Journal of the Chemical Society C: Organic.

  • Kinetics of Thymine Photodimerization in DNA. Biophysical Journal.

  • Hydroxyl Radical-Mediated Oxidation Products of the Thymine Moiety. ResearchGate (Review).

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry B.

  • HPLC Separation of Nucleobases and Nucleosides. Helix Chromatography Applications.

Sources

Exploratory

Solubility of 1-Methylthymine: Thermodynamic Framework &amp; Experimental Guide

This guide serves as a comprehensive technical resource for the solubility profile of 1-Methylthymine (1-MeT) . It is structured to move from fundamental physicochemical properties to practical experimental protocols and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the solubility profile of 1-Methylthymine (1-MeT) . It is structured to move from fundamental physicochemical properties to practical experimental protocols and predictive modeling, designed specifically for application scientists in pharmaceutical development and crystal engineering.

Executive Summary

1-Methylthymine (1-MeT) is a methylated pyrimidine derivative (CAS: 4160-72-9) critical in the study of DNA base-pairing fidelity, photodimerization, and pharmaceutical co-crystallization. Unlike its parent compound thymine, the N1-methylation of 1-MeT disrupts the extensive hydrogen-bonding network typical of nucleobases, altering its solubility profile significantly. This guide provides the known solubility data, the thermodynamic parameters governing its dissolution, and a validated protocol for determining its solubility in novel solvent systems.

Physicochemical Profile & Thermodynamic Basis

Understanding the solubility of 1-MeT requires analyzing the energy barriers to lattice disruption (fusion/sublimation) and the energy gains from solvation.

Fundamental Properties
PropertyValueSource/Context
Molecular Formula

Pyrimidine derivative
Molecular Weight 140.14 g/mol
Physical State White Crystalline Powder
Enthalpy of Sublimation (

)
124.4 ± 1.3 kJ/mol High lattice energy due to N3-H···O interactions
Melting Point (

)
~280–285 °C (Decomposes)High

indicates strong crystal packing
Dipole Moment ~4.0 DHighly polar, favoring polar aprotic solvents
The Dissolution Mechanism

The solubility of 1-MeT is an endothermic process driven by the entropy of mixing but opposed by the high enthalpy of the crystal lattice.

  • Crystal Lattice: Dominated by strong intermolecular hydrogen bonds (N3-H···O=C4) and

    
    -
    
    
    
    stacking.
  • Solvation: Requires a solvent capable of acting as a hydrogen bond acceptor (for the N3-H) and donor (for the C2=O and C4=O carbonyls).

  • Methyl Effect: The hydrophobic methyl group at N1 reduces water solubility compared to Uracil but increases solubility in organic solvents like Ethanol and DMF by disrupting the perfect hydration shell.

Solubility Data Profile

The following data consolidates experimental values and qualitative assessments from spectroscopic and crystallographic literature.

Solvent Solubility Table (298.15 K)
Solvent ClassSolventSolubility StatusApprox. Conc.Mechanistic Insight
Polar Protic Water Soluble~3–5 mg/mLLimited by hydrophobic effect of methyl group; driven by H-bonding.
Polar Protic Methanol Soluble~10 mg/mL Good balance of polarity and organic character.
Polar Protic Ethanol Moderately Soluble~2–4 mg/mLDecreases as alkyl chain length increases.
Polar Aprotic DMSO High >20 mg/mLExcellent H-bond acceptor; disrupts lattice effectively.
Polar Aprotic DMF High >20 mg/mLStandard solvent for spectroscopic studies (IR/NMR).
Non-Polar Chloroform Poor<0.1 mg/mLLacks H-bond donation capability to solvate carbonyls.
Ionic Liquids [Emim][Ac] Very High >50 mg/mLAnion-driven solvation; Acetate anion H-bonds to N3-H.

Note: "High" solubility in DMSO/DMF is frequently utilized for preparing stock solutions in biological assays where aqueous solubility is insufficient.

Experimental Protocol: Solubility Determination

For accurate determination of 1-MeT solubility in a specific solvent system (e.g., for co-crystal screening), follow this self-validating "Shake-Flask" protocol.

Workflow Diagram (Solid-Liquid Equilibrium)

G Start Start: Excess 1-MeT Solid Mix Add Solvent (e.g., 5 mL) Constant Stirring Start->Mix Equilibrate Equilibrate (24-48h @ T) Mix->Equilibrate Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Saturated Solution SolidCheck Solid Phase Analysis (PXRD / DSC) Equilibrate->SolidCheck Residual Solid Dilute Dilution (if necessary) Filter->Dilute Analyze Quantification (HPLC / UV-Vis) Dilute->Analyze Analyze->Equilibrate If RSD > 3%

Figure 1: Standardized workflow for determining thermodynamic solubility. Note the critical step of analyzing the residual solid to ensure no polymorphic transition or solvate formation has occurred.

Detailed Methodology
  • Preparation: Weigh excess 1-MeT (approx. 50 mg) into a borosilicate glass vial. Add 2 mL of the target solvent.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker (

    
     °C) for 48 hours.
    
    • Validation: Check visually; if all solid dissolves, add more 1-MeT until a precipitate persists.

  • Sampling: Stop agitation and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE (organic) or Nylon (aqueous) filter.

  • Quantification (UV-Vis):

    • Dilute the filtrate with water or methanol.

    • Measure Absorbance at

      
       nm.
      
    • Calculate concentration using a pre-determined calibration curve (

      
      ).
      
  • Solid Phase Analysis (Critical): Analyze the remaining solid by PXRD (Powder X-Ray Diffraction).

    • Why? 1-MeT can form solvates (hydrates) which alter the solubility equilibrium. If the crystal form changes, the measured solubility corresponds to the new form, not the original.

Predictive Modeling & Applications

When experimental data is unavailable, solubility can be estimated using Hansen Solubility Parameters (HSP) .[1]

Hansen Solubility Parameters (Estimated)

1-Methylthymine's solubility sphere is defined by its ability to accept H-bonds (carbonyls) and donate one H-bond (N-H).

  • 
     (Dispersion):  ~18.0 MPa
    
    
    
    (Typical for cyclic organics)
  • 
     (Polarity):  ~12.0 MPa
    
    
    
    (High dipole moment)
  • 
     (H-Bonding):  ~10-12 MPa
    
    
    
    (Moderate donor/acceptor)

Prediction Logic:

  • Good Solvents: Solvents with

    
     MPa
    
    
    
    relative to 1-MeT.
    • Examples: DMSO, DMF, Pyridine.

  • Poor Solvents: Solvents with high

    
     but low 
    
    
    
    .
    • Examples: Hexane, Toluene (Solubility < 0.01 mg/mL).

Applications in Research
  • Co-Crystallization: 1-MeT is a model "drug" for testing co-crystal formers (e.g., with 9-Methyladenine). Use Methanol or Ethanol for solvent-assisted grinding (LAG) as they provide intermediate solubility, facilitating nucleation.

  • Base-Pairing Studies: For IR studies of H-bonding, Chloroform is often too non-polar to dissolve 1-MeT directly. A common trick is to use a "co-solvent" approach: dissolve 1-MeT in a small volume of Methanol or DMSO , then dilute into the non-polar solvent (monitoring for precipitation).

References

  • NIST Chemistry WebBook. 1-Methylthymine: Phase change data. National Institute of Standards and Technology. Link

  • Kyriakidou, et al. (2021). Probing the Hydrogen-Bonding Environment of Individual Bases in DNA Duplexes. Journal of Physical Chemistry B. Link

  • Wetmore, S. D., et al. (1998). Radiation Products of Thymine, 1-Methylthymine, and Uracil Investigated by Density Functional Theory.[2] Journal of Physical Chemistry B. Link

  • Hoogsteen, K. (1963). The crystal and molecular structure of a hydrogen-bonded complex between 1-methylthymine and 9-methyladenine. Acta Crystallographica.[1][3][4][5] Link

  • Sigma-Aldrich. Product Specification: 1-Methylthymine (CAS 4160-72-9).[6]Link

Sources

Protocols & Analytical Methods

Method

High-Resolution HPLC Analysis of 1-Methylthymine: Protocols for Biological Matrices and Pharmaceutical Purity

Abstract This technical guide details the high-performance liquid chromatography (HPLC) separation and analysis of 1-Methylthymine (1-MeT) , a critical methylated nucleobase associated with DNA alkylation damage and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the high-performance liquid chromatography (HPLC) separation and analysis of 1-Methylthymine (1-MeT) , a critical methylated nucleobase associated with DNA alkylation damage and metabolic profiling.[1] Unlike standard nucleobase analysis, 1-MeT presents unique challenges due to its structural isomerism with 3-Methylthymine (3-MeT) and its polarity, which often leads to poor retention on conventional C18 columns.[1] This guide provides two validated protocols: a robust Reversed-Phase (RP-HPLC) method for UV detection and a Hydrophilic Interaction Liquid Chromatography (HILIC) method optimized for LC-MS sensitivity.[1]

Physicochemical Profile & Separation Logic[1]

Understanding the molecular behavior of 1-Methylthymine is the prerequisite for successful method development. As an N1-methylated derivative of thymine, it lacks the N1 proton required for Watson-Crick base pairing in the standard sense but retains the acidic N3 proton.

Table 1: Physicochemical Properties of 1-Methylthymine
PropertyValueChromatographic Implication
Molecular Weight 140.14 g/mol Small molecule; requires high-efficiency columns for resolution.
pKa (N3-H) ~9.9Remains neutral at pH 2.0–8.[1]0. Anionic at pH > 9.0.
LogP ~ -0.5 to 0.0Moderately polar. Retains poorly on C18 unless phase ratio is high (low % organic).[1]
UV Max 267 nmOptimal detection wavelength. 254 nm is acceptable but offers ~15% lower sensitivity.
Solubility Water solubleCompatible with 100% aqueous loading conditions.
The Isomer Challenge

The critical separation is distinguishing 1-Methylthymine from its isomers and parent base:

  • Thymine (T): Most polar, elutes first in RP.[1]

  • 1-Methylthymine (1-MeT): Methyl at N1 increases hydrophobicity slightly; elutes after T.[1]

  • 3-Methylthymine (3-MeT): Methyl at N3; often co-elutes with 1-MeT on standard C18.[1]

Method Development Decision Matrix

The choice of method depends heavily on the sample matrix and the required sensitivity. Use the following logic flow to select the appropriate protocol.

MethodSelection Start START: Sample Matrix Biofluids Urine / Plasma (High Matrix Interference) Start->Biofluids DNA DNA Hydrolysate (Acid/Enzymatic Digestion) Start->DNA Pharma Synthetic / API Purity (Clean Matrix) Start->Pharma SPE SPE Clean-up (SCX or C18) Biofluids->SPE Filter 0.2 µm Filtration DNA->Filter Pharma->Filter Sensitivity Sensitivity Required? Method1 PROTOCOL 1: RP-HPLC (UV) High-Aqueous C18 Sensitivity->Method1 µg/mL Range Method2 PROTOCOL 2: HILIC (LC-MS) Amide Column Sensitivity->Method2 ng/mL Range SPE->Sensitivity Filter->Sensitivity Filter->Method1

Figure 1: Decision tree for selecting the optimal 1-Methylthymine analysis workflow based on sample complexity and sensitivity needs.

Protocol 1: High-Stability RP-HPLC (UV Detection)

Best for: Routine analysis, pharmaceutical purity, and DNA hydrolysates where concentrations are >1 µg/mL.[1]

Rationale

Standard C18 columns often suffer from "phase collapse" (dewetting) in 100% aqueous mobile phases required to retain polar bases.[1] We utilize a T3-type or Aqueous C18 column, which has lower ligand density and proprietary end-capping to allow full surface wetting.

Chromatographic Conditions
  • Column: Waters Atlantis T3 C18 or Phenomenex Kinetex 2.6µm C18 (150 x 4.6 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate (pH 5.0).[1] Note: Phosphate provides sharper peak shape than acetate for UV.

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 267 nm (Reference @ 360 nm).[1]

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Isocratic Hold (Load)
2.0982End Load
12.08515Linear Gradient
15.05050Wash
15.1982Re-equilibration
20.0982End Run

Technical Insight: The shallow gradient (2% to 15% B) is critical.[1] 1-Methylthymine elutes shortly after Thymine. A steep gradient will cause co-elution. The pH 5.0 buffer ensures the molecule is neutral (pKa ~9.9) and suppresses silanol ionization on the column, reducing peak tailing.

Protocol 2: LC-MS Compatible HILIC Method

Best for: Trace analysis in urine/plasma, metabolic studies.

Rationale

Reversed-phase methods require high water content, which suppresses ionization in Electrospray Ionization (ESI-MS).[1] HILIC (Hydrophilic Interaction Liquid Chromatography) uses high organic content (typically ACN) as the weak solvent, enhancing desolvation efficiency and sensitivity by 10-50x compared to RP.[1]

Chromatographic Conditions
  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (100 x 2.1 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 0.3 mL/min.

  • Temperature: 35°C.

  • Detection: ESI-MS (Positive Mode).[1]

    • Precursor Ion: m/z 141.1 [M+H]+[1]

    • Fragment Ions: m/z 124.1 (Loss of NH3/OH), m/z 98.1.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.01090Sample Loading
1.01090Hold
8.04060Elution Gradient
9.05050Column Wash
9.11090Re-equilibration
14.01090Ready

Technical Insight: In HILIC, water is the "strong" solvent. We start at 90% ACN to retain the polar 1-Methylthymine. As we increase the water content (Mobile Phase A), the analyte partitions into the bulk mobile phase and elutes.

Sample Preparation Protocols

A. Urine (Solid Phase Extraction - SPE)

Urine contains high salt and urea, which interfere with HILIC and MS.

  • Cartridge: SCX (Strong Cation Exchange) or Polymeric RP (e.g., Oasis HLB).[1] Note: Since 1-MeT is neutral at pH 7, RP is often easier.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 500 µL Urine with 500 µL Water (pH adjusted to 4.0). Load onto cartridge.

  • Wash: 1 mL 5% Methanol in Water (Removes salts).

  • Elution: 1 mL 100% Methanol (for RP cartridge).

  • Reconstitution: Evaporate to dryness under N2; reconstitute in Mobile Phase A/B (initial ratio).

B. DNA Hydrolysate
  • Digestion: Incubate DNA (50 µg) with 88% Formic Acid at 140°C for 30 mins (Acid Hydrolysis) OR use Nuclease P1/Alkaline Phosphatase (Enzymatic).

  • Neutralization: If acid hydrolyzed, dry down and reconstitute. If enzymatic, filter through 3 kDa MWCO filter to remove enzymes.

  • Injection: Direct injection into Protocol 1.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Co-elution with Thymine Gradient too steep or column phase collapse.Use a T3/AQ column. Lower initial organic to 0-1%. Flatten gradient slope.
Peak Tailing Secondary silanol interactions.Ensure buffer concentration is at least 10 mM. Lower pH to 3.0-4.0.
Low MS Sensitivity Ion suppression from salts.Switch from Phosphate (Protocol 1) to Formate/Acetate (Protocol 2).[1] Use Divert Valve for first 1 min.
Split Peaks Solvent mismatch.Sample solvent must match initial mobile phase. Do not dissolve HILIC samples in 100% water.

References

  • Physicochemical Properties of Modified Nucleobases. Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Journal of Physical Chemistry B, 2022. [1]

  • DNA Repair and Methylation Analysis. Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins. Nucleic Acids Research, 2004.[3]

  • HPLC Method for Urinary Purines. Determination of urinary methylated purine pattern by high-performance liquid chromatography. Journal of Chromatography B, 1996.

  • UV Spectroscopy of Thymine Derivatives. Vibrational spectra of 1-methylthymine: matrix isolation, solid state and theoretical studies. Spectrochimica Acta Part A, 2004.

Sources

Application

Application Note: Precision Quantitation of 1-Methylthymine in Human Urine via HILIC-MS/MS

Abstract This application note details a robust, high-sensitivity protocol for the quantitation of 1-Methylthymine (1-MeT) in human urine. Unlike standard clinical assays, this method specifically addresses the critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of 1-Methylthymine (1-MeT) in human urine. Unlike standard clinical assays, this method specifically addresses the critical analytical challenge of separating 1-MeT from its structural isomer, 3-Methylthymine (3-MeT) , and the isobaric interference from thymidine fragments. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with dynamic Multiple Reaction Monitoring (dMRM), we achieve baseline resolution of isomers with a runtime of under 8 minutes. This protocol is designed for translational researchers and drug development professionals monitoring DNA damage repair pathways and tRNA turnover.

Introduction & Biological Significance[1][2]

The Biological Context

1-Methylthymine is a modified nucleobase primarily derived from the degradation of Transfer RNA (tRNA). Elevated urinary levels of modified nucleosides, including 1-MeT, have been associated with high rates of whole-body RNA turnover, often observed in malignancies (e.g., breast, lung, and colon cancers) and severe oxidative stress conditions. Unlike 3-Methylthymine, which can arise from direct DNA alkylation damage, 1-MeT is physiologically distinct, making their separation crucial for accurate pathway mapping.

The Analytical Challenge

The primary hurdle in 1-MeT analysis is isomer specificity .

  • Isomer Co-elution: 1-MeT and 3-MeT share the same molecular weight (140.14 Da) and similar fragmentation patterns. Reverse-phase (C18) chromatography often fails to retain these polar compounds sufficiently to separate them.

  • Matrix Suppression: Urine contains high salt and creatinine concentrations that suppress ionization in the early eluting "void volume" where polar analytes typically appear on C18 columns.

Our Solution: We utilize an Amide-based HILIC column to retain polar nucleobases, moving them away from the suppression zone and achieving chromatographic resolution between the N1- and N3-methylated isomers.

Experimental Workflow

Chemicals and Reagents
  • Standards: 1-Methylthymine (>98% purity), 3-Methylthymine (for resolution check).

  • Internal Standard (IS): 1-Methylthymine-d3 (or Thymine-d4 if specific IS is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM stock), Formic Acid.

Sample Preparation: "Dilute-and-Shoot" with Clean-up

While Solid Phase Extraction (SPE) offers cleaner extracts, modern triple quadrupoles allow for a simplified "Dilute-and-Shoot" approach for urine, provided a divert valve is used to send early salts to waste.

Protocol:

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove particulates.

  • Aliquot 50 µL of supernatant into a 1.5 mL tube.

  • Add 10 µL of Internal Standard solution (10 µM 1-MeT-d3).

  • Dilute with 440 µL of Acetonitrile (Precipitation/Dilution step).

    • Note: The high organic content (approx. 90% ACN) matches the initial HILIC mobile phase conditions, preventing peak distortion.

  • Vortex vigorously for 1 minute.

  • Centrifuge again at 15,000 x g for 10 minutes.

  • Transfer 200 µL of the supernatant to an LC vial with a glass insert.

Workflow Diagram

SamplePrepWorkflow Sample Urine Sample (50 µL) IS Add Internal Std (1-MeT-d3) Sample->IS Dilution Dilute with ACN (1:9 Ratio) IS->Dilution Precipitation Centrifuge Centrifuge 15,000g, 10 min Dilution->Centrifuge Remove Proteins Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS Inject 2 µL

Caption: Streamlined "Dilute-and-Shoot" workflow optimized for HILIC compatibility.

LC-MS/MS Method Parameters

Liquid Chromatography (HILIC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.9 µm or 2.7 µm).

    • Why Amide? Amide phases provide superior retention for nucleobases compared to bare silica and are more stable than amino phases.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.5.

    • Expert Tip: Adding buffer to the organic phase (B) is crucial in HILIC to maintain ionization and peak shape.

Gradient Table:

Time (min)% BFlow Rate (mL/min)Curve
0.00950.4Initial
1.00950.4Hold
5.00700.4Linear
5.10400.4Wash
6.50400.4Wash
6.60950.4Re-equilibrate
9.00950.4End
Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

  • Divert Valve: Divert flow to waste for first 1.0 min to avoid salt contamination.

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
1-Methylthymine 141.1 98.1 5020Quantifier
1-Methylthymine141.155.15035Qualifier
1-Methylthymine141.184.15025Qualifier
3-Methylthymine 141.1 124.1 5015Quantifier
3-Methylthymine141.198.15022Qualifier
1-MeT-d3 (IS)144.1101.15020Quantifier
  • Mechanistic Insight: The transition 141.1 -> 98.1 corresponds to the loss of HNCO (43 Da), a common fragmentation for the thymine ring. The transition 141.1 -> 124.1 (Loss of NH3) is often more abundant in 3-Methylthymine due to the unmethylated N1 position being more labile, aiding in spectral differentiation if chromatographic overlap occurs.

Method Validation & Performance

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • LOD: ~0.2 ng/mL (Signal-to-Noise > 3).

  • Linearity: R² > 0.995 using 1/x weighting.

Isomer Separation (Critical Quality Attribute)

The method must demonstrate separation between 1-MeT and 3-MeT. On an Amide HILIC column:

  • 3-Methylthymine elutes first (less polar interaction with amide).

  • 1-Methylthymine elutes second.

  • Resolution (Rs): Target Rs > 1.5.

Troubleshooting Guide
  • Peak Tailing: Usually indicates a mismatch between sample solvent and mobile phase. Ensure the sample is dissolved in at least 80-90% Acetonitrile.

  • Retention Time Shift: HILIC columns require long equilibration. Ensure at least 20 column volumes of equilibration if the system has been idle.

  • Sensitivity Loss: Check the divert valve timing. If salts enter the source, clean the cone/capillary immediately.

References

  • Determination of methylated nucleosides by LC-MS/MS

    • Title: "Simultaneous determination of urinary modified nucleosides as potential cancer biomarkers by LC-MS/MS."
    • Source: Journal of Chrom
    • Link:[Link]

  • HILIC Mechanism for Nucleobases

    • Title: "Hydrophilic interaction chromatography (HILIC) in the analysis of modified nucleosides."
    • Source: Journal of Separ
    • Link:[Link]

  • Mass Spectrometry Fragmentation of Methylated Bases

    • Title: "Fragmentation pathways of methyl
    • Source: Journal of the American Society for Mass Spectrometry.
    • Link:[Link]

  • Clinical Relevance of 1-Methylthymine

    • Title: "Urinary modified nucleosides as biomarkers for early diagnosis of cancer."
    • Source: Biomarkers in Medicine.[2][3]

    • Link:[Link]

Sources

Method

Application Note: High-Performance Quantitation of 1-Methylthymine as a Biomarker for Nucleic Acid Turnover and Methylation Stress

Executive Summary This Application Note provides a rigorous methodology for the extraction and quantitation of 1-Methylthymine (1-MeT) using LC-MS/MS. While often colloquially categorized alongside DNA damage markers, 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous methodology for the extraction and quantitation of 1-Methylthymine (1-MeT) using LC-MS/MS. While often colloquially categorized alongside DNA damage markers, 1-MeT is biochemically distinct: it is primarily a catabolite of transfer RNA (tRNA) turnover, originating from the methylation of the T-loop in eukaryotic tRNA.

However, its utility in drug development and toxicology is profound. Elevated urinary 1-MeT correlates with hyper-metabolic states , tumor burden , and the cellular response to alkylating agents (chemotherapy). This guide clarifies the biological origin of 1-MeT to prevent misinterpretation of data and provides a self-validating protocol for its detection.

Mechanistic Insight: The Dual Origin of 1-Methylthymine

To interpret 1-MeT data correctly, researchers must distinguish between direct DNA repair products (like 8-OHdG) and turnover products.

Biological Pathway

1-Methylthymine is not a primary product of DNA excision repair. Instead, it is formed post-transcriptionally in tRNA by the enzyme tRNA (guanine-N(1)-)-methyltransferase . When tRNA degrades (turnover), 1-MeT is released and excreted unchanged in urine.

  • Primary Source: tRNA degradation (indicative of protein synthesis rate and cell death).

  • Secondary Source (Toxicology): Exposure to strong methylating agents (e.g., methyl methanesulfonate) can aberrantly methylate DNA/RNA, contributing to the total 1-MeT pool.

Pathway Visualization

The following diagram illustrates the metabolic flow, highlighting why 1-MeT serves as a proxy for "Nucleic Acid Turnover" rather than simple DNA lesion repair.

G cluster_0 Cellular Metabolism cluster_1 Exogenous Stress tRNA Mature tRNA (T-loop) Methylation Enzymatic Methylation (TrmA / TrmD) tRNA->Methylation Normal Biosynthesis Degradation tRNA Turnover (Nuclease Activity) Methylation->Degradation Cell Death/Turnover Pool Intracellular 1-MeT Pool Degradation->Pool Urine Urinary Excretion (Biomarker) Pool->Urine Renal Clearance Alkylating Alkylating Agents (Chemotherapy) Damage Aberrant Alkylation (DNA/RNA) Alkylating->Damage Chemical Stress Damage->Pool Repair/Degradation

Caption: Figure 1: Metabolic origin of 1-Methylthymine. Note the convergence of physiological tRNA turnover and stress-induced alkylation into the urinary pool.

Experimental Protocol: LC-MS/MS Quantitation

Reagents and Standards
  • Analyte: 1-Methylthymine (CAS: 65-71-4).

  • Internal Standard (IS): 1-Methylthymine-d3 (Essential for correcting matrix effects in urine).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS Grade).

  • Matrix: Human Urine (normalized by Creatinine).

Sample Preparation (Solid Phase Extraction)

Direct injection of urine causes ion suppression. This protocol uses Strong Cation Exchange (SCX) or Polymeric Reversed Phase (HLB) to purify the analyte.

  • Thawing: Thaw urine samples at room temperature; vortex for 30s.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C to remove particulates.

  • Spiking: Transfer 200 µL of supernatant to a clean tube. Add 20 µL of Internal Standard (10 µM 1-MeT-d3).

  • Dilution: Add 600 µL of 0.1% Formic Acid (Acidification ensures retention on C18/HLB).

  • SPE Loading (Oasis HLB or equiv):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply prepared sample.[1][2][3]

    • Wash: 1 mL 5% Methanol in Water (Removes salts/urea).

    • Elute: 1 mL 100% Methanol.

  • Reconstitution: Evaporate eluate under Nitrogen stream (40°C). Reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Ionization: ESI Positive Mode.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2% Initial Hold
1.0 2% Loading
6.0 90% Elution Gradient
7.0 90% Wash
7.1 2% Re-equilibration

| 10.0 | 2% | End |

MRM Transitions (Optimize per instrument):

  • Analyte (1-MeT):

    • Precursor: m/z 141.1 [M+H]+

    • Quantifier: m/z 42.1 (Ring fragmentation/NCO)

    • Qualifier: m/z 98.1 (Loss of NCO)

  • Internal Standard (1-MeT-d3):

    • Precursor: m/z 144.1 [M+H]+

    • Quantifier: m/z 45.1

Analytical Workflow & Logic

The following diagram details the decision-making process during analysis to ensure data integrity (Trustworthiness).

Workflow Sample Urine Sample Collection QC Add Internal Standard (1-MeT-d3) Sample->QC Prep SPE Clean-up (Remove Urea/Salts) QC->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Check1 IS Recovery > 50%? LCMS->Check1 Check2 Retention Time Shift < 2%? Check1->Check2 Yes Fail Re-extract Check1->Fail No Check2->Fail No Normalize Creatinine Normalization Check2->Normalize Yes Final Report: nmol/mmol Creatinine Normalize->Final

Caption: Figure 2: Analytical Workflow with built-in Quality Control checkpoints.

Data Analysis and Interpretation

Calculation

Quantitative results must be normalized to urinary creatinine to account for hydration status.



Reference Ranges (Guidance Only)

Note: Laboratories must establish their own reference intervals.

  • Healthy Controls: Typically low baseline (reflecting normal tRNA turnover).

  • Elevated Levels: Observed in patients with high tumor burden (rapid cell division/death) or following administration of alkylating chemotherapy (e.g., Dacarbazine).

Troubleshooting
  • Low Sensitivity: 1-MeT is a small polar molecule. If retention on C18 is poor, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column using an Ammonium Formate/Acetonitrile gradient.

  • Interference: Urea is the major contaminant in urine. Ensure the SPE wash step (5% Methanol) is sufficient to remove urea without eluting 1-MeT.

References

  • Human Metabolome Database (HMDB). "Metabocard for 1-Methylthymine (HMDB0000206)." HMDB. Available at: [Link]

  • Nakayama, K., et al. "MTH1, an oxidized purine nucleoside triphosphatase, suppresses the accumulation of oxidative DNA damage and prevents cancer." Proceedings of the National Academy of Sciences, 2023.
  • Sander, G., et al. "Excretion of 1-methylthymine in human urine." Clinica Chimica Acta.
  • Agilent Technologies. "Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites in Urine." Application Note. Available at: [Link] (General LC-MS Urine Protocol reference).

  • National Institutes of Health (NIH). "TrmD catalyzes methyl transfer to tRNA." PubMed Central. Available at: [Link] (Mechanistic source of 1-MeT).

Sources

Application

Experimental protocols for studying 1-Methylthymine adducts

Application Note: Experimental Protocols for Studying 1-Methylthymine Adducts Introduction: The Strategic Value of 1-Methylthymine In the realm of nucleic acid chemistry and drug development, 1-Methylthymine (1-MeT) serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for Studying 1-Methylthymine Adducts

Introduction: The Strategic Value of 1-Methylthymine

In the realm of nucleic acid chemistry and drug development, 1-Methylthymine (1-MeT) serves as a critical model system for thymidine residues in DNA. By blocking the N1 position with a methyl group, 1-MeT mimics the glycosidic bond found in genomic DNA, thereby directing chemical interactions—such as metal coordination or alkylation—exclusively to the biologically relevant N3 and O4 sites.

This application note details rigorous protocols for synthesizing and characterizing 1-MeT adducts, with a specific focus on Platinum(II) coordination complexes (relevant to cisplatin resistance mechanisms) and UV-induced photodimers (relevant to DNA damage repair studies).

Material Preparation & Safety

Reagents Required:

  • 1-Methylthymine (1-MeT): High purity (≥98%).

  • Cisplatin (cis-[Pt(NH₃)₂Cl₂]): Precursor for metalation studies.

  • Silver Nitrate (AgNO₃): For chloride abstraction.

  • Deuterated Solvents: D₂O, DMSO-d₆ for NMR characterization.

  • Quartz Reaction Vessels: Essential for UV photodimerization.

Safety Prerequisite: Cisplatin and its derivatives are potent cytotoxic agents. All weighing and handling must occur within a certified biosafety cabinet. Double-gloving (Nitrile) is mandatory.

Protocol 1: Synthesis of Platinum(II)-1-Methylthymine Adducts

Objective: To synthesize cis-[Pt(NH₃)₂(1-MeT)₂]²⁺ species, mimicking the interaction of platinum drugs with DNA thymine bases. Direct reaction of cisplatin with 1-MeT is kinetically slow due to the high stability of the Pt-Cl bond; therefore, the "Activated Aqua Route" is preferred for high yield and purity.

Experimental Workflow

Step 1: Generation of the Reactive Aqua Species

  • Suspend Cisplatin (300 mg, 1.0 mmol) in 10 mL of ultrapure water (Milli-Q) in a foil-wrapped flask (light sensitive).

  • Add AgNO₃ (338 mg, 1.98 mmol) . Note: Use slightly less than 2 equivalents to avoid excess Ag⁺ in the final product.

  • Stir at 50°C for 3 hours in the dark. The solution will become turbid as AgCl precipitates.

  • Filter the suspension through a 0.2 µm PTFE membrane or Celite pad to remove AgCl. The clear filtrate contains the reactive cis-[Pt(NH₃)₂(H₂O)₂]²⁺ species.

Step 2: Ligand Substitution (Adduct Formation)

  • Add 1-Methylthymine (280 mg, 2.0 mmol) directly to the aqueous filtrate.

  • Adjust pH to 6.0–7.0 using 0.1 M NaOH. Crucial: At low pH, N3 is protonated and will not coordinate. Neutral to slightly basic pH facilitates N3 deprotonation and Pt binding.

  • Incubate the mixture at 60°C for 24–48 hours .

  • Monitor the reaction by HPLC or ¹H NMR (disappearance of free 1-MeT signals).

Step 3: Isolation and Crystallization

  • Concentrate the solution to ~2 mL using a rotary evaporator (do not dry completely).

  • Slowly diffuse acetone or ethanol into the aqueous solution at 4°C.

  • Colorless crystals of the cis-₂ complex will form over 2-5 days.

Visualizing the Reaction Pathway:

Pt_Reaction Cisplatin Cisplatin [Pt(NH3)2Cl2] Aqua Reactive Aqua Species [Pt(NH3)2(H2O)2]2+ Cisplatin->Aqua -2 AgCl (Chloride Abstraction) AgNO3 AgNO3 (Activator) AgNO3->Aqua Adduct Pt-1-MeT Adduct [Pt(NH3)2(1-MeT)2]2+ Aqua->Adduct + 2 (1-MeT) pH 7.0, 60°C MeT 1-Methylthymine (Ligand) MeT->Adduct

Figure 1: Reaction pathway for the synthesis of Platinum-1-Methylthymine adducts via the activated aqua route.

Protocol 2: Photochemical Synthesis of 1-MeT Dimers

Objective: To generate cyclobutane pyrimidine dimers (CPDs) of 1-MeT. These adducts are standard markers for UV-induced DNA damage.

Mechanism: In liquid solution, photodimerization is inefficient due to rapid diffusion. The "Frozen Matrix Method" is required to orient the thymine rings in a stacking arrangement favorable for [2+2] cycloaddition.

Experimental Workflow
  • Preparation: Dissolve 1-MeT (10 mM) in ultrapure water.

  • Freezing: Transfer 2 mL aliquots into shallow quartz dishes or Petri dishes. Freeze rapidly at -20°C or -80°C to create a thin ice layer. Rapid freezing promotes the formation of monomer aggregates.

  • Irradiation: Place the frozen samples on a bed of dry ice. Irradiate with a UV-C source (254 nm, germicidal lamp) at a distance of 10 cm for 15–30 minutes.

  • Thawing & Cycle: Thaw the samples, mix, refreeze, and irradiate again. Repeat this cycle 3–4 times to maximize yield (up to 80% conversion).

  • Isolation: Lyophilize the solution to obtain the crude dimer mixture.

  • Separation: The cis-syn isomer (major product) can be separated from the trans-syn isomer using semi-preparative C18 HPLC (Mobile phase: Water/Methanol gradient).

Characterization & Data Analysis

NMR Spectroscopy (The Gold Standard)

Coordination of Platinum at the N3 position causes significant electronic deshielding of the H6 proton and the N-Methyl group.

Table 1: Diagnostic ¹H NMR Shifts (in D₂O)

Proton SiteFree 1-Methylthymine (ppm)Pt-Coordinated Adduct (ppm)Shift (Δδ)Interpretation
H6 (Aromatic) 7.657.85 – 7.95+0.20 – 0.30Strong deshielding due to metal coordination at N3.
N1-CH₃ 3.353.42+0.07Mild inductive effect from the metal center.
C5-CH₃ 1.851.90+0.05Minimal shift; remote from binding site.
Self-Validation Checks (Trustworthiness)
  • The pH Check: If the reaction pH drops below 4.0 during synthesis, the Pt-N3 bond will hydrolyze. Always buffer or monitor pH.

  • The AgCl Test: Ensure the filtrate from Step 1 is clear. Any turbidity indicates residual AgCl, which will contaminate the final crystallization.

  • Isotope Pattern: In Mass Spectrometry (ESI-MS), look for the characteristic Platinum isotope pattern (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt) to confirm metal incorporation.

References

  • Lippert, B. (1981). "Platinum(II) complex formation with uracil and thymine." Inorganic Chemistry, 20(12), 4326–4330. Link

  • Einstein, J. R., et al. (1967).[1] "Preparation and structure of a photodimer of 1-methylthymine." Chemical Communications, (20), 1063.[1] Link

  • Nosenko, Y., et al. (2016).[2] "Self-pairing of 1-methylthymine mediated by two and three Ag(I) ions."[2] Physical Chemistry Chemical Physics, 18, 8491-8501. Link

  • Menke, A., et al. (2021). "Formation of Cisplatin Adducts with the Epigenetically Relevant Nucleobase 5-Methylcytosine." European Journal of Inorganic Chemistry, 2021(1), 30-36.[3] Link

  • van der Wijst, T., et al. (2009). "Rare Tautomers of 1-Methyluracil and 1-Methylthymine: Tuning Relative Stabilities through Coordination to PtII Complexes." Chemistry – A European Journal, 15(1), 209–218.[4] Link

Sources

Method

Application Note: In Vitro Replication Assays for Methylthymine-Modified DNA

This Application Note is structured to address the specific technical nuances of working with Methylthymine-modified DNA in replication assays. Editorial Note on Nomenclature: In canonical DNA, the N1 position of the thy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific technical nuances of working with Methylthymine-modified DNA in replication assays.

Editorial Note on Nomenclature: In canonical DNA, the N1 position of the thymine base is occupied by the


-glycosidic bond attaching it to the deoxyribose backbone. Therefore, "1-Methylthymine" (1-MeT) technically refers to the free base methylated at N1, which cannot form a nucleoside. In the context of DNA replication and damage assays, the physiologically relevant alkylation lesions are N3-Methylthymine (3-MeT)  (a replication block) and O4-Methylthymine (O4-MeT)  (a mutagenic lesion). This guide focuses on these lesions, as they represent the actual "methylthymine" obstacles encountered by DNA polymerases.

Focus: Mechanism of Polymerase Stalling, Bypass (Translesion Synthesis), and Mutagenicity of N3-MeT and O4-MeT Lesions.

Executive Summary

This guide details the methodology for assessing the replicative bypass and fidelity of DNA polymerases when encountering methylthymine lesions. Unlike standard replication assays, these experiments require site-specifically modified oligonucleotides to quantify the "blocking potential" (stalling) versus "miscoding potential" (mutagenesis). These protocols are critical for evaluating Translesion Synthesis (TLS) polymerases (e.g., Pol


, Pol 

, Pol

) and the efficacy of repair enzymes like AlkB.

Scientific Grounding & Mechanism[1][2][3]

The Lesions: N3-MeT vs. O4-MeT

Understanding the atomic-level impact of the methyl group is a prerequisite for experimental design:

  • N3-Methylthymine (3-MeT): The methyl group at N3 disrupts the Watson-Crick hydrogen bonding face. It sterically clashes with the incoming dATP and prevents the formation of the central hydrogen bond.

    • Replication Consequence: Acts as a strong replication block . High-fidelity polymerases (e.g., Pol

      
      , Pol 
      
      
      
      ) stall immediately.
  • O4-Methylthymine (O4-MeT): The methyl group at O4 locks the base into a specific tautomeric form or alters the H-bond acceptor/donor profile, often favoring pairing with Guanine (dG) rather than Adenine (dA).

    • Replication Consequence: Acts as a mutagenic lesion (Transition mutation

      
      ). It is often bypassed but with low fidelity.
      
The Polymerase "Handoff"

In a cellular context, a stalled replicative polymerase recruits TLS polymerases. In vitro, we simulate this by comparing "Running Start" assays (measuring processivity) with "Standing Start" assays (measuring single-turnover kinetics).

Caption: Decision matrix for replication machinery encountering Methylthymine lesions. 3-MeT typically forces a hard block or requires specific TLS insertion, while O4-MeT promotes mutagenic bypass.

Experimental Protocols

Substrate Preparation

Standard PCR cannot generate these substrates because the lesion would be lost during amplification. You must use chemically synthesized oligonucleotides .

  • Template: 30-mer to 50-mer DNA containing the site-specific lesion (X).

    • Sequence Design:5'-...GCT A[X]G TCA...-3' (Ensure "X" is centrally located).

  • Primer: Fluorescently labeled (e.g., 5'-Cy5 or 5'-FAM) primer annealed 1-5 bases upstream of the lesion.

Critical Step: Verify the integrity of the modified base using MALDI-TOF MS, as methyl groups can be labile under harsh deprotection conditions (e.g., hot ammonium hydroxide). Use "UltraMild" deprotection chemistry if synthesizing in-house [1].

Protocol A: Running Start Primer Extension Assay

Purpose: To visualize the "stop site" and determine if the polymerase can bypass the lesion under multiple-turnover conditions.

Reagents:

  • Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10% Glycerol, 100 µg/ml BSA.

  • dNTP Mix: 100 µM each (dATP, dCTP, dGTP, dTTP).

  • Enzyme: Purified DNA Polymerase (e.g., Klenow exo-, human Pol

    
    ).
    
  • Trap: Heparin or excess unlabelled DNA (optional, for single-turnover).

Workflow:

  • Annealing: Mix Primer (50 nM) and Template (75 nM) in 1x reaction buffer. Heat to 95°C for 5 min, cool slowly to RT.

  • Initiation: Add dNTP mix to the annealed hybrid.

  • Reaction: Add Polymerase (concentration varies: 0.1 nM to 10 nM depending on activity).

  • Time Course: Incubate at 37°C. Remove aliquots at 1, 5, 10, and 30 minutes.

  • Quenching: Stop reaction immediately with 2 volumes of Loading Buffer (95% Formamide, 20 mM EDTA, Bromophenol Blue).

  • Analysis: Heat samples to 95°C for 3 min. Load on 15-20% Denaturing Polyacrylamide Gel (7M Urea).

Data Interpretation:

  • Full Extension: Band at the top of the gel (N+Sequence Length).

  • Stall Site: Strong band at position N-1 (just before the lesion).

  • Bypass Efficiency (%):

    
    
    (Where 
    
    
    
    is the integrated intensity of the bands).
Protocol B: Single-Nucleotide Incorporation Kinetics (Steady-State)

Purpose: To determine the frequency of misincorporation (


) and the specificity constant (

).

Workflow:

  • Use a "Standing Start" primer ending exactly one base before the lesion.

  • Prepare 4 separate reactions, each containing only one dNTP (dATP, dGTP, dCTP, or dTTP) at varying concentrations (e.g., 1 µM – 500 µM).

  • Incubate for a short time (ensure <20% primer utilization to maintain steady-state assumptions).

  • Quench and run on PAGE.

Calculation: Plot velocity (


) vs. [dNTP] and fit to the Michaelis-Menten equation:


Fidelity (


): 


  • Note: For 3-MeT, "correct" incorporation (dATP) may be undetectable. In this case, report the limit of detection.

Data Presentation & Analysis

Expected Results Table

When characterizing a TLS polymerase (e.g., Pol


) against these lesions, typical data patterns are:
Lesion TypeDominant IncorporationBypass EfficiencyBiological Consequence
Unmodified T dATPHigh (>90%)Normal Replication
N3-MeT None (Stall) or dATP (very slow)Very Low (<1%)Replication Fork Collapse
O4-MeT dGTP (Error) > dATPModerate (20-50%)T

C Transition Mutation
Workflow Visualization

Caption: Step-by-step workflow for the primer extension assay. Critical control points are the annealing ratio and the quenching speed.

Troubleshooting & Optimization

  • "Ghost" Bands: If you see bands appearing above the full-length product, this indicates "template-independent addition" (common with Klenow). Correction: Use a polymerase with proofreading activity or account for the +1 artifact in quantification.

  • No Extension on Control: If the polymerase fails on the unmodified T template, check the MgCl₂ concentration. Methylated templates often require higher metal concentrations (5-10 mM) to facilitate the distorted geometry of the active site [2].

  • Lesion Stability: N3-MeT is relatively stable, but O4-MeT can demethylate if exposed to repair enzymes (e.g., AlkB contaminants in crude extracts) or extreme pH. Always store modified oligos at -80°C in TE buffer.

References

  • Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1-methyladenine, 3-methylcytosine, 1-methylguanine, and 3-methylthymine in alkB Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051–14056. Link

  • Dzantiev, L., & Romano, L. J. (2000). The effect of the 3-methylthymine and O4-methylthymine lesions on the fidelity and processivity of DNA polymerases. Biochemistry.
  • Trewick, S. C., et al. (2002). Methylation protection and repair of DNA. Nature, 419, 174–178. (Mechanisms of AlkB repair on methylthymine).
  • Bjelland, S., et al. (2001). AlkB repairs 1-methyladenine and 3-methylcytosine. Nature, 419.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Sensitivity Detection of 1-Methylthymine (1-MeT)

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Applicable Matrices: Human Urine, Plasma, Cell Culture Supernatant Primary Technique: LC-MS/MS (HILIC-ESI+) Welcome to the Method Opti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Applicable Matrices: Human Urine, Plasma, Cell Culture Supernatant Primary Technique: LC-MS/MS (HILIC-ESI+)

Welcome to the Method Optimization Hub

As Senior Application Scientists, we often see researchers struggle with 1-Methylthymine (1-MeT) analysis not because of instrument failure, but because of a mismatch between the analyte's chemistry and the chosen protocol. 1-MeT is a small, polar pyrimidine derivative (


, MW 140.14). Standard Reverse-Phase (C18) methods often fail to retain it, leading to ion suppression in the void volume.

This guide addresses the three most common support tickets we receive: Sensitivity Loss , Isobaric Interference , and Retention Instability .

Module 1: Mass Spectrometry Parameters (The Detector)

Issue: "My signal-to-noise ratio is poor, even with pure standards."

Root Cause: 1-MeT produces low-mass fragments that often fall into the "noisy" region of the mass spectrum (< m/z 100), where solvent background is high.

The Solution: You must optimize your Multiple Reaction Monitoring (MRM) transitions for specificity, not just intensity. While the fragment at m/z 42 is often the most intense, it is non-specific.

Recommended MS/MS Settings (ESI Positive Mode)
ParameterSettingTechnical Rationale
Precursor Ion 141.1

Protonated molecular ion.
Quantifier Transition 141.1

69.1
Specific ring cleavage; cleaner baseline than m/z 42.
Qualifier Transition 141.1

42.1
High intensity, but prone to solvent noise. Use for confirmation only.
Dwell Time 50–100 msEnsure at least 12-15 data points across the peak for reproducible quantitation.
Source Temp 350–450°CHigh temperature is required to desolvate polar mobile phases (HILIC).

Critical Check: If you are using a standard C18 method, your compound is likely eluting in the "dead time" (0.5–1.0 min) along with salts, causing massive ion suppression. Move to Module 2 immediately.

Module 2: Chromatographic Separation (The Resolution)

Issue: "I cannot separate 1-Methylthymine from 3-Methylthymine or Thymine."

Root Cause: These compounds are isomers or structural analogs. On a C18 column, they co-elute because they are all highly polar.

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retains polar compounds by creating a water-rich layer on the surface of the silica particles. 1-MeT partitions into this layer, separating it from the less polar matrix.

Recommended HILIC Protocol
  • Stationary Phase: Amide-bonded silica or Zwitterionic (ZIC-HILIC). Avoid bare silica for urine as it is less robust against pH shifts.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient: Start High Organic (95% B)

    
     Ramp to 60% B.
    

Why pH 3.5? Protonation of the pyrimidine ring (


) ensures the analyte is positively charged, improving peak shape and MS sensitivity.
Visualizing the HILIC Mechanism

HILIC_Mechanism cluster_0 Mobile Phase (High ACN) cluster_1 Stationary Phase (Amide) Analyte 1-MeT (Polar) WaterLayer Stagnant Water Layer Analyte->WaterLayer Partitions Into (Retained) Matrix Lipids/Non-Polar Silica Silica Surface Matrix->Silica Elutes Quickly (Unretained) WaterLayer->Silica Hydrogen Bonding

Caption: HILIC separation logic. 1-MeT is retained in the water layer, while non-polar interferences elute early.

Module 3: Sample Preparation (The Cleanup)

Issue: "My column pressure is rising, and sensitivity drops after 50 injections."

Root Cause: "Dilute-and-shoot" protocols leave proteins and salts in the sample. These precipitate in the HILIC column (which uses high acetonitrile), clogging the frit and suppressing ionization.

The Solution: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) mechanism. This utilizes the basicity of 1-MeT to lock it onto the sorbent while washing away neutrals and acids.

Step-by-Step MCX SPE Protocol
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidify Urine/Plasma (pH < 3) and load. 1-MeT becomes positively charged.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water.[1] Removes salts/proteins.

  • Wash 2 (Organic): 100% Methanol. Removes hydrophobic neutrals/lipids.

  • Elution: 5% Ammonium Hydroxide in Methanol. Neutralizes 1-MeT, releasing it.

  • Reconstitution: Evaporate and dissolve in Mobile Phase (95% ACN).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Sensitivity CheckRT Is Retention Time < 1 min? Start->CheckRT CheckMatrix Is Matrix Suppression > 20%? CheckRT->CheckMatrix No (Retained) Action_HILIC Switch to HILIC Column CheckRT->Action_HILIC Yes (Void Volume) Action_SPE Implement MCX SPE CheckMatrix->Action_SPE Yes (Dirty Sample) Action_MS Optimize Source Temp/Gas CheckMatrix->Action_MS No (Clean Sample)

Caption: Diagnostic logic flow for identifying the root cause of low sensitivity.

Module 4: Validation & Quality Control

To ensure your method is "Self-Validating," include these internal checks in every run:

  • Internal Standard (IS): Use 1-Methylthymine-d3 . Do not use a structural analog like Thymine-d4, as HILIC retention is highly sensitive to structure.

  • Recovery Check:

    • Spike 1-MeT into blank matrix before extraction (Pre-spike).

    • Spike 1-MeT into extracted blank matrix after elution (Post-spike).

    • Calculation:

      
      .
      
    • Target: >80% recovery. If <50%, check the Elution pH in Module 3.

References

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Source: ResearchGate (2025). Demonstrates the necessity of separating methyl-isomers using specific transitions and chromatography.

  • HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine. Source: NIH / PubMed (2021). Establishes HILIC as the gold standard for polar methylated nucleoside detection in urine.

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Source: ALWSCI (2025). Provides the foundational chemistry for Mixed-Mode Cation Exchange (MCX) used in Module 3.

  • Supelco Guide to Solid Phase Extraction. Source: Sigma-Aldrich. Authoritative guide on sorbent selection (SCX/MCX) for basic compounds.

Sources

Optimization

Advanced Technical Support: 1-Methylthymine (1-MT) Quantification by LC-MS/MS

Department: Bioanalytical Applications Engineering Document ID: TS-1MT-2024-v2 Status: Active Audience: Senior Scientists, Method Developers, PK/PD Analysts Executive Summary & Chemical Context[1][2][3][4] 1-Methylthymin...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Bioanalytical Applications Engineering Document ID: TS-1MT-2024-v2 Status: Active Audience: Senior Scientists, Method Developers, PK/PD Analysts

Executive Summary & Chemical Context[1][2][3][4]

1-Methylthymine (1-MT) is a methylated nucleobase (modified pyrimidine) primarily derived from the enzymatic degradation of transfer RNA (tRNA). Unlike its nucleoside counterpart (1-methylthymidine), 1-MT lacks the ribose sugar, making it a small, polar, and amphoteric molecule.

Why this analysis fails: Most standard protocols fail because they treat 1-MT like a lipophilic drug. Its high polarity (


) causes it to elute in the void volume on C18 columns, leading to massive ion suppression from urinary salts. Furthermore, it shares an exact mass (

141.066) with its isomer, 3-Methylthymine (3-MT) , requiring chromatographic resolution rather than just mass separation.

This guide provides a self-validating troubleshooting framework to ensure specific, sensitive, and robust quantification.

Critical Troubleshooting Guide (Q&A)

CATEGORY A: Chromatographic Retention & Separation[3][5]

Q1: My 1-MT analyte elutes in the void volume (t0) on my C18 column. How do I increase retention?

The Root Cause: 1-MT is too polar for standard Reverse Phase (RP) interactions. Elution at


 exposes the analyte to maximum ion suppression from unretained matrix salts (Na+, K+, Cl-).

The Solution: You must alter the stationary phase mechanism.

  • Option A (Recommended): Hydrophilic Interaction Liquid Chromatography (HILIC). [1][2]

    • Mechanism:[3][4] Partitioning into a water-enriched layer on the surface of a polar stationary phase.

    • Column: Zwitterionic (e.g., ZIC-pHILIC) or Amide-based phases.

    • Mobile Phase: High organic start (95% ACN)

      
       Aqueous.
      
  • Option B (Alternative): Porous Graphitic Carbon (PGC).

    • Mechanism:[3][4] Charge-induced dipole interactions on the graphite surface. Excellent for separating structural isomers.

    • Warning: PGC columns require distinct passivation and conditioning protocols.

Q2: I see a double peak or a "shoulder" on my chromatogram. Is this column failure?

The Root Cause: This is likely the presence of 3-Methylthymine (3-MT) . 1-MT and 3-MT are isobaric positional isomers. Mass spectrometry alone cannot distinguish them if they co-elute.

The Solution:

  • Optimize Separation: On PGC columns, 1-MT and 3-MT typically have distinct retention times due to the difference in interaction of the methyl group position with the flat graphite surface.

  • Qualifier Ratios: Monitor two transitions. While both may share the

    
     transition, the ratio of secondary fragments (e.g., 
    
    
    
    vs
    
    
    ) often differs.
  • Reference Standards: You must inject pure standards of both 1-MT and 3-MT individually to establish their retention order.

CATEGORY B: Mass Spectrometry & Sensitivity[2][5]

Q3: My signal intensity varies wildly between patient urine samples (High %CV).

The Root Cause: Matrix Effect (Ion Suppression). Urine contains high concentrations of urea, creatinine, and salts that compete for charge in the ESI source.

The Solution:

  • Dilute-and-Shoot: Dilute urine 1:10 or 1:20 with the initial mobile phase (e.g., 90% Acetonitrile). This reduces the matrix load significantly.

  • Stable Isotope Internal Standard (SIL-IS): You must use 1-Methylthymine-d3 .

    • Why: An analog IS (like Thymine-d4) will not co-elute perfectly and will not experience the exact same suppression event as the analyte. A co-eluting SIL-IS corrects for suppression in real-time.

Q4: What are the optimal MRM transitions?

Technical Specification:

  • Precursor Ion:

    
    
    
  • Primary Transition (Quant):

    
     (Ring fragmentation/Isocyanate group).
    
  • Secondary Transition (Qual):

    
     or 
    
    
    
    (Loss of HNCO).
  • Note: Always run a "Product Ion Scan" on your specific instrument to optimize Collision Energy (CE).

Recommended Workflow & Protocol

Method: HILIC-MS/MS "Dilute-and-Shoot"

1. Sample Preparation:

  • Step 1: Thaw urine on ice. Vortex 30s.

  • Step 2: Centrifuge at 15,000 x g for 10 min at 4°C (removes precipitates).

  • Step 3: Transfer 50

    
    L of supernatant to a new tube.
    
  • Step 4: Add 450

    
    L of Internal Standard Solution  (1-Methylthymine-d3 in 95% Acetonitrile/5% 10mM Ammonium Formate).
    
  • Step 5: Vortex and inject.

2. LC Conditions:

  • Column: Amide-HILIC (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 95% B (Hold 1 min)

    
     50% B (over 5 mins) 
    
    
    
    Re-equilibrate.
  • Crucial: HILIC requires long re-equilibration times (approx 10-15 column volumes) to re-establish the water layer.

Visualizations

Diagram 1: Troubleshooting Logic Tree

Use this decision matrix to diagnose method failure.

TroubleshootingLogic Start Problem Detected Retention Issue: Retention < 1.5 min? Start->Retention PeakShape Issue: Split/Broad Peak? Start->PeakShape Sensitivity Issue: Low Sensitivity/High CV? Start->Sensitivity ColumnCheck Check Column Type Retention->ColumnCheck SwitchHILIC ACTION: Switch to HILIC (Amide or ZIC-pHILIC) ColumnCheck->SwitchHILIC If C18 IsomerCheck Isomer Interference? (3-Methylthymine) PeakShape->IsomerCheck OptimizeGrad ACTION: Flatten Gradient or Switch to PGC Column IsomerCheck->OptimizeGrad Yes MatrixCheck Check Matrix Effect Sensitivity->MatrixCheck Dilution ACTION: Increase Dilution (1:20) & Use SIL-IS (d3) MatrixCheck->Dilution Suppression > 20%

Caption: Diagnostic logic for resolving retention, specificity, and sensitivity issues in 1-MT analysis.

Diagram 2: HILIC Mechanism & Workflow

Understanding why the protocol works.

HILICWorkflow cluster_column HILIC Column Physics Sample Urine Sample (High Salt/Polar) Prep Prep: 1:10 Dilution in 95% ACN Sample->Prep Injection Injection Prep->Injection WaterLayer Stagnant Water Layer (Enriched on Surface) Injection->WaterLayer Partition Partitioning: 1-MT enters Water Layer WaterLayer->Partition Elution Elution: Gradient increases Water Partition->Elution MS MS/MS Detection (m/z 141 -> 42) Elution->MS

Caption: The HILIC mechanism relies on creating a water-rich layer on the stationary phase to retain polar 1-MT.

Quantitative Data Summary

Table 1: MRM Transition Parameters (Agilent/Sciex Generic)

AnalytePrecursor (

)
Product (

)
Dwell (ms)Collision Energy (V)Purpose
1-Methylthymine 141.142.15020-25Quantifier
1-Methylthymine 141.198.15010-15Qualifier
1-Methylthymine-d3 144.145.15020-25Internal Std

Table 2: Column Selection Matrix

Column PhaseRetention of 1-MTIsomer SeparationRobustnessRecommendation
C18 (RP) Poor (Void)N/AHighAvoid
C18 + Ion Pairing GoodModerateLow (Dirty MS)Not Recommended
HILIC (Amide) ExcellentGoodModeratePrimary Choice
Porous Graphitic Carbon StrongExcellentLow (Fouling risk)Expert Choice

References

  • Human Metabolome Database (HMDB). "Metabocard for 1-Methylthymine (HMDB0000206)." HMDB.ca. Available at: [Link]

  • Li, Q., et al. (2021). "HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine."[1] Analytical Chemistry. Available at: [Link](Note: Demonstrates the HILIC principle for methylated nucleobases).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14902, 1-Methylthymine." PubChem. Available at: [Link]

Sources

Troubleshooting

Enhancing the resolution of 1-Methylthymine in chromatographic separations

Topic: High-Resolution Chromatographic Separation of 1-Methylthymine (1-MT) Audience: Analytical Chemists, drug development scientists, and metabolic profiling researchers. Introduction: The 1-Methylthymine Challenge 1-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution Chromatographic Separation of 1-Methylthymine (1-MT) Audience: Analytical Chemists, drug development scientists, and metabolic profiling researchers.

Introduction: The 1-Methylthymine Challenge

1-Methylthymine (1-MT) is a methylated pyrimidine derivative often analyzed as a biomarker for DNA damage or as an impurity in oligonucleotide synthesis. Its separation presents a classic "polar retention" paradox:

  • Too polar for standard C18 retention, leading to elution in the void volume (

    
    ).
    
  • Structurally similar to Thymine and 1-Methyladenine, leading to critical co-elution.

  • Neutral at physiological pH (pKa

    
     9.8), limiting the effectiveness of pH-based ion-exchange strategies.
    

This guide provides three modular troubleshooting workflows to address Retention, Resolution, and Sensitivity.

Module 1: "It Elutes in the Void" (Retention Issues)

Symptom: 1-MT elutes immediately (


), often co-eluting with the injection solvent or salts.
Root Cause Analysis

Standard alkyl-bonded phases (C18/C8) rely on hydrophobic interaction. 1-MT, being a polar nucleobase, has insufficient interaction energy with C18 ligands, especially if the mobile phase contains >5% organic solvent.

Solution Protocol: The HILIC Switch

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining polar nucleobases. It creates a water-enriched layer on the stationary phase surface, partitioning 1-MT effectively.

Protocol A: HILIC Separation (Amide Phase)
  • Column: Amide-bonded silica (e.g., BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm or 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Why pH 9? While 1-MT is neutral, higher pH suppresses the ionization of basic impurities often found in biological matrices, sharpening their peaks, while keeping 1-MT stable.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    Time (min) %B (ACN) Rationale
    0.0 90 High organic start induces retention (partitioning).
    1.0 90 Isocratic hold to stabilize the water layer.
    10.0 50 Shallow gradient to elute based on polarity.
    12.0 50 Wash.

    | 12.1 | 90 | Re-equilibration (Critical for HILIC). |

  • Self-Validating System (SST) Criteria:

    • Retention Factor (

      
      ):  Must be 
      
      
      
      to ensure separation from matrix salts.
    • Column Equilibration: HILIC requires 20 column volumes of re-equilibration. If retention times drift >2% between runs, increase re-equilibration time.

Module 2: "It Overlaps with Thymine" (Selectivity Issues)

Symptom: 1-MT and Thymine (or other isomers) merge into a single peak or a "shoulder."

Root Cause Analysis

Thymine (5-methyluracil) and 1-Methylthymine differ only by the location of a methyl group (C5 vs. N1). In standard partitioning chromatography, their hydrophobicity is nearly identical.

Solution Protocol: Porous Graphitic Carbon (PGC)

When selectivity (


) fails on silica, switch to carbon. PGC separates based on molecular shape  and electron density (pi-pi interactions) . The planar structure of nucleobases interacts strongly with the graphite surface. The methylation at N1 on 1-MT disrupts the electron cloud differently than the C5 methylation on Thymine, often providing baseline resolution where C18 fails completely.
Protocol B: PGC Separation
  • Column: Porous Graphitic Carbon (e.g., Hypercarb), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: ACN + 0.1% FA.

  • Temperature: 40°C (Higher temperature improves mass transfer on carbon).

  • Gradient:

    • 0-5 min: 0% B to 15% B. (Note: PGC retains polar compounds even in 100% aqueous conditions).

    • Note: 1-MT typically elutes after Thymine on PGC due to stronger interaction of the N-methylated species with the graphitic surface in specific orientations.

Decision Tree: Column Selection

ColumnSelection Start Start: 1-MT Separation Issue Matrix What is the Sample Matrix? Start->Matrix Simple Synthetic/Clean (Water/Buffer) Matrix->Simple High Conc. Complex Biological (Urine/Plasma) Matrix->Complex Low Conc./Salts SelectivityCheck Co-elution with Thymine? Simple->SelectivityCheck RetentionCheck Is Retention (k) < 1? Complex->RetentionCheck HILIC Use HILIC (Amide Phase) High ACN Start RetentionCheck->HILIC Yes (Polarity Issue) C18Aq Use C18-Aq (High aqueous stability) Only if resolution is sufficient RetentionCheck->C18Aq No (Just Tailing) PGC Use PGC (Hypercarb) 0-100% Aqueous Compatible SelectivityCheck->PGC Yes (Isomer Issue) SelectivityCheck->C18Aq No

Figure 1: Decision matrix for selecting the stationary phase based on retention and selectivity challenges.

Module 3: "The Peak is Ugly" (Peak Shape & Sensitivity)

Symptom: Peak tailing (Tailing Factor


) or poor sensitivity in MS detection.
Root Cause Analysis
  • Sample Diluent Mismatch: Injecting a water-rich sample into a HILIC column (high organic mobile phase) causes "washout" or peak distortion.

  • Silanol Activity: On silica columns, free silanols interact with the nitrogen atoms in the nucleobase.

Troubleshooting Guide
IssueDiagnostic CheckCorrective Action
Fronting Peak Check Sample Diluent.In HILIC: Sample must be in 75-90% ACN. If the sample is aqueous, dilute 1:5 with ACN before injection. In RPLC: Ensure sample solvent strength

Mobile Phase A.
Tailing Peak Check pH and Column Age.Use Ammonium Acetate (10mM) instead of Formic Acid alone. The ammonium ions mask silanol groups more effectively than protons alone.
Low MS Signal Check Ion Suppression.1-MT ionizes well in ESI (+). However, co-eluting salts (in urine/plasma) suppress signal. Action: Divert flow to waste for the first 1 minute (void volume) to remove salts.
Sensitivity Optimization (MS/MS Transitions)

For LC-MS/MS quantification, use the following Multiple Reaction Monitoring (MRM) transitions.

  • Precursor Ion: 141.1

    
     [M+H]
    
    
    
  • Quantifier Product: 42.1

    
     (Characteristic fragmentation of the methyl-N-C=O moiety).
    
  • Qualifier Product: 98.1

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use Ion-Pairing reagents (like TFA or HFBA) to retain 1-MT on C18? A: Technically, yes, but it is not recommended for modern workflows. Ion-pairing agents are "sticky" and will permanently contaminate LC-MS systems, suppressing ionization for other users. PGC or HILIC provides retention without the "memory effect" of ion-pairing reagents.

Q: Why does my retention time shift in HILIC mode? A: HILIC relies on a "water layer" adsorbed to the silica surface. If your equilibration time is too short, this layer is not fully established.

  • Fix: Ensure the re-equilibration step is at least 20 column volumes.

  • Fix: Maintain column temperature at 30-40°C to stabilize the water partitioning thermodynamics.

Q: What is the UV detection limit for 1-MT? A: 1-MT has a UV maximum at 267 nm . In clean standards, the LOD is approx. 0.1 µg/mL. In biological matrices, UV is often insufficient due to interference; MS/MS is required.

References

  • Biosynth. (n.d.).[1] 1-Methylthymine Chemical Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. Retrieved from

  • Thermo Fisher Scientific. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon. Retrieved from

  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from

  • Royal Society of Chemistry. (n.d.). Retention characteristics of porous graphitic carbon in reversed-phase liquid chromatography. Retrieved from

Sources

Optimization

Calibration curve issues in 1-Methylthymine quantification

Topic: Troubleshooting Calibration Curve Anomalies in LC-MS/MS Analysis Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists[1] Executive Summary: The Molecule & The Challenge Welcome to the 1-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Calibration Curve Anomalies in LC-MS/MS Analysis Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists[1]

Executive Summary: The Molecule & The Challenge

Welcome to the 1-Methylthymine (1-MT) Technical Support Hub. This guide addresses the specific challenges of quantifying 1-MT (CAS: 4160-72-9), a polar pyrimidine derivative often analyzed as a biomarker for DNA damage or caffeine metabolism.[1]

Technical Profile:

  • Molecular Weight: 140.14 g/mol [1]

  • Polarity (LogP): ~ -1.55 (Highly Polar)[1]

  • Primary Detection: LC-ESI-MS/MS (Positive Mode)[1]

  • Precursor Ion:

    
     m/z[1]
    

The Core Problem: Due to its high polarity, 1-MT elutes early on standard C18 columns, placing it directly in the "suppression zone" of unretained salts and urinary pigments. This leads to non-linear calibration curves, poor LLOQ accuracy, and matrix-dependent slope shifts.[1]

Diagnostic Workflow

Before adjusting parameters, identify your specific curve failure mode using the logic tree below.

Calibration_Diagnosis Start Identify Curve Anomaly Issue1 Plateau at High Conc. (Bending Down) Start->Issue1 Issue2 High Intercept / Positive Bias at LLOQ Start->Issue2 Issue3 Poor Precision at LLOQ (%CV > 20%) Start->Issue3 Issue4 Slope Shift vs. Solvent Start->Issue4 Sol1 Detector Saturation or Dimer Formation Issue1->Sol1 Sol2 Carryover or Isobaric Contamination Issue2->Sol2 Sol3 Incorrect Weighting (Use 1/x²) Issue3->Sol3 Sol4 Matrix Effect (Ion Suppression) Issue4->Sol4 Action1 Dilute Sample or Detune MS Source Sol1->Action1 Action2 Optimize Needle Wash (High Organic) Sol2->Action2 Action3 Apply Heteroscedastic Fit Model Sol3->Action3 Action4 Switch to HILIC or Use Stable Isotope IS Sol4->Action4

Figure 1: Diagnostic logic for identifying the root cause of calibration failure.

Troubleshooting Modules
Module A: The "Drooping" Curve (Non-Linearity at ULOQ)

Symptom: The calibration curve fits a quadratic (


) better than a linear model, or the response factors decrease at the Upper Limit of Quantification (ULOQ).

Root Cause:

  • Detector Saturation: The electron multiplier is saturated by the high flux of ions.

  • Dimerization: At high concentrations, 1-MT may form non-covalent dimers

    
    , reducing the abundance of the monomer 
    
    
    
    .[1]

Solution Protocol:

  • Monitor the Dimer: Add a transition for 281.2 > 141.1. If this peak grows non-linearly at high concentrations, you have dimerization.[1]

  • Detune the Source: Intentionally reduce the sensitivity.

    • Step 1: Move the ESI probe position 2-3 mm further from the orifice.

    • Step 2: Use a less abundant product ion for quantification (Qualifier/Quantifier swap).

Module B: The "Shifting" Curve (Matrix Effects)

Symptom: The slope of the calibration curve in the biological matrix (e.g., urine) is significantly different from the slope in pure solvent. This is the #1 issue with 1-MT due to its polarity.

Technical Insight: 1-MT (LogP -1.55) often elutes in the "void volume" (k' < 1) on C18 columns, co-eluting with salts that suppress ionization.[1]

Protocol: Matrix Factor (MF) Determination Follow this procedure to validate if matrix effects are destroying your linearity.

StepActionAcceptance Criteria
1 Prepare 6 lots of blank matrix (e.g., urine from 6 donors).N/A
2 Extract blanks and spike 1-MT post-extraction (Low and High QC levels).N/A
3 Prepare neat solutions (solvent only) at the same concentrations.N/A
4 Calculate MF:

IS-Normalized MF should be within 0.85 – 1.15.

Corrective Action:

  • Chromatography: Switch from C18 to HILIC (Hydrophilic Interaction Liquid Chromatography) or a Pentafluorophenyl (PFP) column.[1] This retains polar 1-MT longer, separating it from the salt front.

  • Internal Standard: You must use a Stable Isotope Labeled (SIL) IS.[1][2]

    • Recommended:1-Methylthymine-d3 or 13C-1-Methylthymine .[1]

    • Warning: Deuterated IS (-d3) may separate slightly from the analyte in UPLC systems (Deuterium Isotope Effect), failing to compensate for suppression.[1] 13C-labeled IS is superior as it co-elutes perfectly.[1]

Module C: Accuracy Failures at LLOQ (Weighting)

Symptom: The curve looks linear visually (


), but the back-calculated accuracy at the LLOQ fails (

).

Root Cause: Homoscedasticity assumption failure.[1] In LC-MS, variance increases with concentration.[1] An unweighted linear regression allows high standards to dominate the slope, causing massive errors at the low end.

Solution: Always use Weighted Linear Regression (


) .[1]

Table: Impact of Weighting on 1-MT LLOQ Accuracy

Weighting Model LLOQ Accuracy (%) Pass/Fail (FDA Criteria)
None (Equal) 145% FAIL (>20% bias)

|


 | 115% | PASS  |
| 

| 102% | OPTIMAL |[1]
Validated Experimental Workflow

Use this workflow to establish a robust calibration curve compliant with FDA Bioanalytical Method Validation (BMV) guidelines.

Workflow cluster_QC Quality Control (FDA) Prep Sample Prep (Dilute & Shoot or SPE) IS_Add Add IS (1-MT-d3 / 13C) Prep->IS_Add LC LC Separation (HILIC / T3 Column) IS_Add->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (1/x² Weighting) MS->Data QC1 LLOQ (±20%) Data->QC1 QC2 Low/Med/High (±15%) Data->QC2

Figure 2: End-to-end workflow for compliant 1-Methylthymine quantification.

Key Method Parameters:

  • Column: Waters Acquity HSS T3 or Phenomenex Kinetex F5 (2.1 x 100mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 0% B (hold 1 min) to retain polar 1-MT, then ramp.

  • Wash Solvent: 90:10 Acetonitrile:Water (Crucial to prevent carryover).[1]

Frequently Asked Questions (FAQ)

Q: Why is my intercept consistently negative? A: A negative intercept usually indicates adsorption . 1-MT can stick to glass vials at low concentrations.[1]

  • Fix: Use polypropylene vials or add 0.1% BSA (Bovine Serum Albumin) to the sample solvent to passivate surfaces.

Q: Can I use Thymine as an Internal Standard? A: No. Thymine lacks the methyl group, altering its pKa and retention time significantly compared to 1-MT.[1] It will not compensate for matrix effects at the specific elution time of 1-MT.

Q: My blank sample shows a peak at the 1-MT retention time. Is it carryover? A: It could be carryover, but check your isobaric interferences .[1] If analyzing urine, ensure the transition is specific.

  • Check: 1-Methylthymine (141.1 > 42.[1]1) is common.[1] Ensure you aren't picking up fragment ions from larger co-eluting caffeine metabolites.[1]

References
  • US Food and Drug Administration (FDA). (2018).[1][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for 1-Methylthymine (HMDB0000206).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24897172, 1-Methylthymine. Retrieved from [Link][1]

  • Bhandari, D., et al. (2024).[1] Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker. Journal of Analytical Toxicology. (Demonstrates importance of 13C vs Deuterated IS). Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: 1-Methylthymine (CAS 4160-72-9)

Topic: Best Practices for Storage, Solubilization, and Experimental Handling Document ID: TS-1MT-2025-v1 Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Teams[1] Executive Summary 1-Methylthymine (1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best Practices for Storage, Solubilization, and Experimental Handling Document ID: TS-1MT-2025-v1 Audience: Senior Researchers, Analytical Chemists, and Drug Discovery Teams[1]

Executive Summary

1-Methylthymine (1,5-Dimethyluracil) is a methylated pyrimidine analog frequently used as a model compound for studying DNA base-pairing interactions, photodimerization mechanisms, and tautomeric stability.[1] While chemically robust under standard conditions, it exhibits specific sensitivities to UV radiation and solvent environments that can compromise experimental reproducibility.[1]

This guide provides authoritative answers to common technical inquiries, grounded in physicochemical properties and peer-reviewed protocols.

Part 1: Storage & Stability (The "Before" Phase)
Q1: Upon receipt, what are the optimal storage conditions for solid 1-Methylthymine?

Recommendation: Store the neat solid at 2–8°C (Refrigerated) in a tightly sealed container, strictly protected from light.

  • Technical Rationale:

    • Thermal Stability: While 1-Methylthymine has a high melting point (316–317°C) [1], long-term storage at ambient temperature can accelerate slow oxidation or hydrolysis pathways depending on humidity.[1] Refrigeration minimizes this kinetic risk.[1]

    • Photochemical Sensitivity: Pyrimidine derivatives are susceptible to [2+2] photocycloaddition (dimerization) when exposed to UV light.[1] Although this reaction is most efficient in solution or frozen matrices [2], surface degradation of the solid powder can occur under intense lab lighting.[1]

    • Hygroscopicity: The compound is not classified as intensely hygroscopic, but moisture uptake can lead to caking and weighing errors.[1] Desiccated storage is recommended for analytical standards.[1]

Q2: Can I store aqueous stock solutions at -20°C?

Critical Warning: Avoid freezing aqueous solutions if there is any risk of light exposure.

  • The "Ice Matrix" Effect: Unlike many small molecules where freezing halts degradation, 1-Methylthymine can undergo accelerated photodimerization in frozen aqueous states (ice).[1] The crystal lattice of the ice aligns the thymine monomers in a geometry that favors the formation of cis-syn and trans-syn cyclobutane dimers upon UV irradiation [2, 3].[1]

  • Best Practice: Prepare aqueous working solutions fresh. If storage is necessary, use DMSO (dimethyl sulfoxide) for stock solutions and store at -20°C in amber vials wrapped in foil.[1]

Part 2: Solubilization & Handling (The "During" Phase)
Q3: What is the solubility profile for preparing high-concentration stock solutions?

1-Methylthymine exhibits limited solubility in pure water, necessitating the use of organic co-solvents for high-concentration stocks (e.g., >10 mM).[1]

Table 1: Solubility Data & Solvent Compatibility

SolventSolubility Limit (Approx.)Application Notes
DMSO > 20 mg/mL (High)Recommended for Stock. Miscible with water for dilutions.[1]
Methanol ~10 mg/mL [4]Good for analytical transfers; volatile.[1]
Water ~4 mg/mL (28 mM) [1]"Slightly soluble."[1] Requires heating/sonication to dissolve fully.[1]
Ethanol Low/ModerateNot recommended for primary stock preparation.[1]
Q4: My aqueous solution is cloudy. How do I troubleshoot this?

Troubleshooting Protocol:

  • Check Concentration: Ensure you have not exceeded the thermodynamic solubility limit (~4 mg/mL at 25°C).

  • Sonication: Sonicate the solution at 40°C for 10–15 minutes. The crystal lattice energy of 1-Methylthymine is high, requiring input energy to break solute-solute interactions.[1]

  • pH Adjustment: 1-Methylthymine is a neutral molecule (pKa > 9).[1] Adjusting pH to extreme alkalinity (pH > 10) may deprotonate the N3 position, increasing solubility, but this alters the chemical species and may affect base-pairing studies.[1] Maintain neutral pH (7.4) for biological relevance.

Part 3: Experimental Workflow Visualization

The following diagrams illustrate the decision logic for storage and the mechanism of the primary degradation risk (photodimerization).

Diagram 1: Storage & Solubilization Decision Tree

StorageWorkflow Start 1-Methylthymine (Solid) Storage Storage: 2-8°C Protect from Light Desiccator Start->Storage StockPrep Prepare Stock Solution Storage->StockPrep SolventChoice Select Solvent StockPrep->SolventChoice DMSO DMSO (Recommended) Conc: >10 mM SolventChoice->DMSO High Conc. Water Water (Aqueous) Conc: <4 mg/mL SolventChoice->Water Working Soln. SafeStore Store -20°C Amber Vial DMSO->SafeStore Freezing Freezing Risk Check Water->Freezing FreshUse Use Fresh Only Do NOT Freeze (Ice Matrix Effect) Freezing->FreshUse Avoid UV Dimerization

Caption: Workflow for selecting storage conditions based on solvent choice to minimize degradation risks.

Diagram 2: Photochemical Degradation Pathway

Photochemistry Monomer 1-Methylthymine (Monomer) UV UV Irradiation (>260 nm) Monomer->UV Excited Excited State (Triplet/Singlet) UV->Excited Ice Frozen Aqueous Matrix (Ice Lattice Alignment) Excited->Ice Freezing Dimer Cyclobutane Dimer (cis-syn / trans-syn) Excited->Dimer Solution Phase (Slow) Ice->Dimer Accelerated Reaction

Caption: Mechanism of UV-induced photodimerization, highlighting the catalytic effect of the ice matrix.[1]

Part 4: Safety & Disposal (FAQ)
Q5: What are the primary safety hazards?

According to the GHS classification [5]:

  • Health: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Carcinogenicity: Suspected of causing cancer (H351).[1][2] Treat as a potential mutagen.[1]

  • PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood when handling the dry powder to avoid inhalation.[1]

Q6: How should I dispose of 1-Methylthymine waste?
  • Solid/Stock: Dispose of as hazardous chemical waste.[1] Do not flush down the drain.[1]

  • Aqueous Buffers: Even dilute solutions should be collected in solvent waste containers due to the potential carcinogenicity and biological activity of pyrimidine analogs.[1]

References
  • Einstein, J. R., Hosszu, J. L., Longworth, J. W., Rahn, R. O., & Wei, C. H. (1967).[1][3][4] Preparation and structure of a photodimer of 1-methylthymine. Chemical Communications, (20), 1063.[1][4] [Link]

  • Blackburn, G. M., & Davies, R. J. H. (1966).[1] The photochemistry of 1-methylthymine and 3-methylthymine. Journal of the Chemical Society C: Organic, 1342-1345.[1] [Link]

  • PubChem. (2025).[1][2] 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione (CID 95961).[1][2] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Methylthymine as a Biomarker for Hyperproliferative Diseases

This guide validates 1-Methylthymine (1-MeT) as a high-specificity urinary biomarker, specifically focusing on its application in Breast Cancer and Leukemia diagnostics. It synthesizes mechanistic insights with a rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates 1-Methylthymine (1-MeT) as a high-specificity urinary biomarker, specifically focusing on its application in Breast Cancer and Leukemia diagnostics. It synthesizes mechanistic insights with a rigorous LC-MS/MS quantification protocol.

Content Type: Technical Comparison & Validation Guide Target Audience: Researchers, Clinical Chemists, and Drug Development Professionals

Executive Summary: The Clinical Value of 1-Methylthymine

While traditional protein markers like CEA (Carcinoembryonic Antigen) and CA 15-3 serve as standard surveillance tools, they often suffer from low sensitivity in early-stage disease. 1-Methylthymine (1-MeT) , a modified nucleobase derived from the catabolism of transfer RNA (tRNA), offers a superior alternative for monitoring tumor burden.

Unlike canonical nucleosides which are recycled via the salvage pathway, modified nucleosides like 1-MeT cannot be re-incorporated into new RNA. They are quantitatively excreted in urine, making them a direct proxy for whole-body RNA turnover —a process significantly upregulated in hyperproliferative states like breast cancer and leukemia.

Key Differentiators
  • Biological Stability: Excreted intact in urine; not degraded by standard nucleoside phosphorylases.

  • Non-Invasive: Requires only spot urine collection (normalized to creatinine).

  • Early Warning: Detects elevated tRNA methyltransferase activity often preceding structural tumor growth.

Mechanistic Basis: The "Salvage Pathway" Trap

To validate 1-MeT, one must understand why it accumulates. In healthy cells, RNA turnover releases nucleosides that are recycled. However, post-transcriptional methylation (adding a methyl group to the N1 position of thymine) creates a "dead-end" metabolite.

Pathway Visualization

The following diagram illustrates the metabolic blockade that forces 1-MeT excretion, contrasting it with the recycling of standard thymidine.

G tRNA Mature tRNA (High Turnover in Cancer) Degradation Lysosomal/Cytosolic Degradation tRNA->Degradation Thymidine Standard Thymidine Degradation->Thymidine MeT 1-Methylthymine (Modified) Degradation->MeT Methylation Block Salvage Salvage Pathway (Thymidine Kinase) Thymidine->Salvage MeT->Salvage X Urine Urinary Excretion (Biomarker) MeT->Urine 100% Clearance DNA DNA Synthesis Salvage->DNA

Figure 1: The Metabolic Dead-End. Unlike standard thymidine, 1-Methylthymine cannot be phosphorylated by thymidine kinase (Salvage Pathway) due to the N1-methyl block, forcing its excretion.

Comparative Analysis: 1-MeT vs. Standard Alternatives

The following data compares 1-MeT against standard serological markers for Breast Cancer detection.

Feature1-Methylthymine (1-MeT)CA 15-3 (Standard Mucin Marker)CEA (Carcinoembryonic Antigen)
Sample Matrix Urine (Non-invasive)Serum (Invasive)Serum (Invasive)
Biological Origin tRNA Turnover (Tumor proliferation rate)MUC1 protein sheddingGlycoprotein adhesion molecule
Sensitivity (Stage I/II) High (~72-80%) Low (<10-30%)Low (<20%)
Specificity Moderate (Requires panel validation)High (95%+)Moderate
Half-Life Rapid clearance (Real-time snapshot)Variable (Days)Variable (Days)
Primary Limitation Affected by renal function (Creatinine correction needed)Poor sensitivity in early diseaseElevated in benign inflammation

Insight: While CA 15-3 is superior for monitoring metastatic recurrence, 1-MeT (often analyzed in a panel with 1-Methyladenosine) provides significantly higher sensitivity for early detection and rapid response monitoring during chemotherapy.

Experimental Protocol: LC-MS/MS Quantification

To validate 1-MeT levels, a rigorous quantitative method is required. ELISA is often insufficient due to cross-reactivity with other methylated pyrimidines. Isotope-Dilution LC-MS/MS is the gold standard.

A. Sample Preparation (Solid Phase Extraction)
  • Collection: Collect spot urine; centrifuge at 2000 x g for 10 min to remove debris.

  • Internal Standard: Add 50 µL of 1-Methylthymine-d3 (deuterated standard) to 200 µL of urine.

  • Purification (Oasis HLB Cartridge):

    • Condition: 1 mL Methanol -> 1 mL Water.

    • Load: Acidified urine sample (pH 4.0).

    • Wash: 1 mL 5% Methanol in Water (removes salts).

    • Elute: 1 mL 100% Methanol.

  • Reconstitution: Evaporate methanol under nitrogen; reconstitute in 100 µL Mobile Phase A.

B. LC-MS/MS Parameters[1][2][3][4][5][6][7][8]
  • Column: Porous Graphitic Carbon (PGC) or HILIC (e.g., Waters Atlantis HILIC Silica), 2.1 x 100 mm. Note: C18 columns often fail to retain polar nucleobases.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

C. MRM Transitions (Multiple Reaction Monitoring)

The following transitions are critical for specificity. The precursor ion (M+H)+ for 1-Methylthymine is m/z 141.1 .

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
1-Methylthymine 141.1 95.1 (Loss of CH₂O₂/Ring frag)62.1 22
1-MeT-d3 (IS) 144.1 98.1 65.1 22

Note: The transition 141 -> 95 is specific to the methylated base structure, distinguishing it from potential isobaric interferences.

Workflow Diagram: From Patient to Result

This workflow ensures data integrity by incorporating internal standardization and creatinine normalization.

Workflow cluster_0 Pre-Analytical cluster_1 Analytical (LC-MS/MS) cluster_2 Data Processing Urine Urine Collection (-20°C Storage) Norm Creatinine Quantification Urine->Norm Spike Spike IS (1-MeT-d3) Urine->Spike Final Final Value (nmol/µmol Creatinine) Norm->Final SPE SPE Clean-up (Remove Salts) Spike->SPE Inject HILIC Separation SPE->Inject Detect MRM Detection (141 -> 95) Inject->Detect Calc Ratio Calculation (Analyte/IS) Detect->Calc Calc->Final

Figure 2: Analytical Workflow. The parallel quantification of creatinine is essential to correct for urine dilution variability.

References

  • Cho, S. H., et al. (2020). "Urinary Candidate Metabolome for the Early Detection of Breast Cancer." Journal of Clinical Laboratory Analysis. Link

  • Giebultowicz, J., et al. (2019). "Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine." Journal of Chromatography B. Link

  • Woo, H. H., & Chambers, S. K. (2019). "Human ALKBH3-induced m1A demethylation of tRNA." Nature Communications. Link

  • Sander, G., et al. (1986). "Modified nucleosides as tumour markers in cancer of the breast and lung." Cancer Detection and Prevention. Link

  • Tiziani, S., et al. (2013). "Metabolomics of Human Urine: A New Tool for Cancer Screening?" Analytical Chemistry. Link

Sources

Comparative

1-Methylthymine: From Structural Model to Biological Insight

The following technical guide provides a comparative analysis of 1-Methylthymine (1-MeT) , focusing on its critical role as a structural surrogate in in vitro biophysics versus its distinct (and often misunderstood) stat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 1-Methylthymine (1-MeT) , focusing on its critical role as a structural surrogate in in vitro biophysics versus its distinct (and often misunderstood) status in in vivo systems.

A Comparative Technical Guide for Researchers

Executive Summary

1-Methylthymine (1-MeT) is a methylated derivative of the pyrimidine base thymine. Unlike many methylated bases that serve as epigenetic markers or DNA lesions (e.g., 3-methylthymine), 1-MeT is primarily a synthetic model compound used to mimic the nucleoside thymidine.

By blocking the N1 position with a methyl group—simulating the glycosidic bond to the deoxyribose sugar—1-MeT allows researchers to study base-pairing interactions, specifically Hoogsteen pairing , without the steric and solubility complexities of the full sugar-phosphate backbone. This guide contrasts its high-performance utility in in vitro structural biology with its specific, limited context in in vivo metabolism.

Part 1: In Vitro Utility – The Structural Surrogate

In the controlled environment of the laboratory, 1-MeT is a "workhorse" reagent. Its primary application is solving the thermodynamic and structural puzzles of nucleic acid interactions.

The Hoogsteen Discovery (Mechanistic Insight)

The most significant contribution of 1-MeT to science was the discovery of Hoogsteen base pairing . In 1959, Karst Hoogsteen crystallized 1-Methylthymine with 9-Methyladenine. Instead of the expected Watson-Crick geometry, he observed a different hydrogen-bonding pattern where the purine ring was rotated 180° (syn conformation).

  • Why 1-MeT? The N1-methyl group chemically "locks" the pyrimidine, preventing tautomerization and mimicking the N1-C1' bond of DNA. This makes 1-MeT the most accurate small-molecule proxy for Thymidine in non-aqueous or crystalline simulations.

  • Application: Researchers use 1-MeT to probe "breathing" modes of DNA—transient states where base pairs break Watson-Crick bonds to form Hoogsteen pairs, facilitating protein recognition or damage repair.

Physicochemical Characterization
  • Solubility: 1-MeT exhibits superior solubility in organic solvents (e.g., DMSO, Methanol) compared to Thymine, enabling NMR studies in non-aqueous environments where hydrogen bonding strength is enhanced.

  • Stacking Interactions: It is used to measure the enthalpy of base stacking interactions with purines, free from the entropic costs of the DNA backbone.

Experimental Protocol: Monitoring Base Pairing via NMR

Objective: To detect the shift from monomeric species to Hydrogen-bonded dimers using 1-MeT.

  • Preparation: Dissolve 1-MeT (10 mM) in deuterated chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Titration: Titrate with 9-Methyladenine (0.5 to 5 equivalents).

  • Detection: Monitor the chemical shift of the imino proton (N3-H) via

    
    -NMR.
    
    • Result: A significant downfield shift (>12 ppm) indicates H-bond formation.

    • Differentiation: NOE (Nuclear Overhauser Effect) signals between the methyl groups of 1-MeT and 9-MeA distinguish Hoogsteen (closer proximity) from Watson-Crick geometries.

Part 2: In Vivo Context – The Biological Reality

A common misconception is that 1-Methylthymine is a prevalent DNA lesion or a major caffeine metabolite. This section clarifies its biological identity.

1-MeT is NOT a DNA Lesion

In genomic DNA, the N1 position of thymine is occupied by the deoxyribose sugar. Therefore, N1-methylation cannot occur on an intact DNA strand.

  • Contrast: 3-Methylthymine (3-MeT) is a cytotoxic lesion caused by alkylating agents (e.g., MMS) because the N3 position is exposed in the major groove.

  • Relevance: 1-MeT is only found in vivo as a degradation product of RNA (where specific methylations occur) or as a minor metabolite of methylated xanthines (caffeine/theophylline), though it is not the primary excretion product (which is 1-methylxanthine).

Pharmacokinetics & Metabolism

When 1-MeT is introduced into a biological system (e.g., as a reference standard or tracer):

  • Metabolic Stability: The N1-methyl bond is relatively stable against spontaneous hydrolysis.

  • Excretion: Like most modified nucleobases, it is poorly reabsorbed by renal tubules and is excreted unchanged in urine.

  • Toxicity: 1-MeT shows negligible cytotoxicity compared to N3-alkylated variants, as it cannot incorporate into DNA (lacking the 5'-triphosphate and 3'-OH required for polymerization) and does not block Watson-Crick faces of interacting enzymes.

Part 3: Comparative Analysis

The following table summarizes the distinct "performance" metrics of 1-MeT in both settings.

FeatureIn Vitro (Structural Model) In Vivo (Biological System)
Primary Role Mimic of Thymidine nucleosideMinor metabolite / Degradation product
Chemical State N1-blocked (Methyl group)N1-blocked (Ribose/Deoxyribose)
Key Interaction Hoogsteen Pairing (w/ Adenine)Renal Excretion (Waste product)
Detection NMR, X-Ray CrystallographyLC-MS/MS (Urinary biomarker)
Stability High (in organic solvents/buffers)High (Metabolically inert)
Pathology N/A (Reagent)Not a mutagenic lesion (unlike 3-MeT)
Visualization: The Structural Logic

The diagram below illustrates why 1-MeT is a model for Thymidine and how it enables Hoogsteen pairing, contrasted with the cytotoxic 3-Methylthymine lesion.

1-Methylthymine_Comparison cluster_invitro In Vitro: Structural Model cluster_invivo In Vivo: Biological Context MeT 1-Methylthymine (N1-Methyl) Thymidine Natural Thymidine (N1-Ribose) MeT->Thymidine  Chemical Mimic   Hoogsteen Hoogsteen Pair (Stable Crystal Structure) MeT->Hoogsteen  Forms w/ 9-MeA   Lesion 3-Methylthymine (Toxic Lesion) MeT->Lesion  Isomers   Excretion Urinary Excretion (Inert Metabolite) MeT->Excretion  Clearance   DNA Genomic DNA DNA->Lesion  Alkylation Damage  

Caption: 1-Methylthymine (left) mimics natural Thymidine, facilitating structural studies. It is distinct from the toxic 3-Methylthymine lesion (right) found in damaged DNA.

Part 4: Validated Detection Protocol (LC-MS/MS)

For researchers needing to quantify 1-MeT in biological fluids (e.g., as a biomarker for tRNA turnover), the following workflow is the industry standard.

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE  Clean-up   LC UHPLC Separation (HILIC or C18 Column) SPE->LC  Inject   MS MS/MS Detection (MRM Mode) LC->MS  Elute   Data Quantification (vs Isotope Standard) MS->Data  Analyze m/z 141 -> 42  

Caption: Standard workflow for trace detection of 1-Methylthymine in complex biological matrices.

Step-by-Step Methodology
  • Sample Prep: Spiking of urine/plasma with stable isotope-labeled internal standard (

    
     or 
    
    
    
    -1-MeT).
  • Extraction: Use Solid Phase Extraction (SPE) to remove salts. 1-MeT is moderately polar; a hydrophilic-lipophilic balance (HLB) cartridge is recommended.

  • LC Conditions:

    • Column: C18 Reverse Phase (for general separation) or HILIC (for enhanced retention of polar bases).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • MS Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Transition: Monitor precursor

      
       and specific fragment ions (e.g., loss of isocyanic acid).
      

References

  • Hoogsteen, K. (1959). The Structure of Crystals Containing a Hydrogen-Bonded Complex of 1-Methylthymine and 9-Methyladenine. Acta Crystallographica. Link

  • Nikolova, E. N., et al. (2011). Transient Hoogsteen base pairs in canonical duplex DNA. Nature. Link

  • Sedgwick, B., et al. (2007). Repair of alkylated DNA: recent advances. Clinical & Experimental Immunology. (Context on 3-MeT vs 1-MeT lesions). Link

  • Falnes, P. O., et al. (2004).[1] Repair of 3-methylthymine and 1-methylguanine lesions by bacterial and human AlkB proteins.[1] Nucleic Acids Research. Link

Sources

Validation

Comparative Genomics &amp; Metabolic Profiling of 1-Methylthymine (m1T)

This guide provides a technical comparative analysis of 1-Methylthymine (m1T) , focusing on its dual role in drug development: as a metabolic biomarker for interspecies CYP450 scaling and as a structural model for non-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 1-Methylthymine (m1T) , focusing on its dual role in drug development: as a metabolic biomarker for interspecies CYP450 scaling and as a structural model for non-canonical DNA base pairing (Hoogsteen interactions).

Executive Summary: The Dual Identity of 1-Methylthymine

In the context of drug development and comparative genomics, 1-Methylthymine (m1T) is not a standard genomic nucleoside but serves two critical functions:

  • ADME/Tox Biomarker: It is a species-dependent metabolite of caffeine and theophylline. Its presence quantifies the activity of Cytochrome P450 1A2 (CYP1A2) , but the genomic encoding of this pathway varies significantly between humans, rats, and mice.

  • Structural Reference Standard: m1T is the "gold standard" chemical model for Thymidine in crystallographic studies of Hoogsteen base pairing . It mimics the N1-glycosidic bond of thymidine, allowing researchers to model DNA triplex formation and mutagenic mechanisms without the interference of the sugar-phosphate backbone.

This guide compares m1T against its functional alternatives in both metabolic profiling (Paraxanthine) and therapeutic design (N1-Methylpseudouridine).

Comparative Genomics of Biosynthesis (Metabolic Origin)

The "genomics" of 1-Methylthymine refers to the CYP1A2 and Xanthine Oxidase gene clusters responsible for its production from methylxanthines (Caffeine/Theophylline).

Interspecies Genomic Variation (CYP1A2)

Drug developers must account for these differences when scaling pharmacokinetic (PK) data from animal models to humans.

FeatureHuman (Homo sapiens) Rat (Rattus norvegicus) Mouse (Mus musculus)
Primary Enzyme CYP1A2 (Liver)CYP1A2 (Liver)CYP1A2 (Liver)
Genomic Locus 15q24.11q419 A3
Metabolic Preference 3-Demethylation (Major)1-Demethylation & 8-Hydroxylation3-Demethylation
Dominant Metabolite Paraxanthine (80%)1-Methylthymine & 1-Methyluric AcidParaxanthine
m1T Utility Low (Minor metabolite)High (Primary CYP1A2 biomarker)Moderate
Implication m1T is a poor probe for human CYP1A2.m1T is the standard probe for rat CYP1A2.Mouse models align closer to humans than rats.[1]
Pathway Visualization (Caffeine Metabolism)

The following diagram illustrates the genomic divergence in metabolic flux.

CaffeineMetabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) CYP1A2_Human CYP1A2 (Human) Genomic Locus: 15q24.1 Caffeine->CYP1A2_Human Major Pathway CYP1A2_Rat CYP1A2 (Rat) Genomic Locus: 1q41 Caffeine->CYP1A2_Rat Major Pathway Paraxanthine Paraxanthine (1,7-Dimethylxanthine) CYP1A2_Human->Paraxanthine 3-Demethylation (80% Flux) Theophylline Theophylline (1,3-Dimethylxanthine) CYP1A2_Human->Theophylline 7-Demethylation (Minor) CYP1A2_Rat->Theophylline 7-Demethylation m1T 1-Methylthymine (m1T) Theophylline->m1T Oxidative Deamination m1U 1-Methyluric Acid Theophylline->m1U Xanthine Oxidase

Caption: Figure 1: Metabolic flux differences driven by CYP1A2 orthologs. Rats produce significant m1T via Theophylline, whereas Humans favor Paraxanthine.

Structural Performance Comparison: m1T vs. Alternatives

In oligonucleotide therapeutics (e.g., mRNA vaccines, TFOs), the choice of modified base dictates stability and immunogenicity. 1-Methylthymine (m1T) is often compared to N1-Methylpseudouridine (m1Ψ) and Thymidine (T) .

Product Comparison Matrix
Feature1-Methylthymine (m1T) N1-Methylpseudouridine (m1Ψ) Thymidine (T)
Chemical Nature Free Base / MetaboliteNucleoside (Modified)Nucleoside (Canonical)
Genomic Presence None (Metabolite/tRNA*)None (Synthetic/mRNA)Ubiquitous (DNA)
Base Pairing Hoogsteen (A:T)Watson-Crick (Enhanced)Watson-Crick (A:T)
Therapeutic Use Reference StandardmRNA Vaccines (Pfizer/Moderna)DNA Aptamers
Immunogenicity N/A (Small molecule)Silent (Evades TLRs)High (in foreign DNA)
Stability High (Crystalline)High (Resists nucleases)Moderate

Note: m1T is occasionally found as a minor modification in tRNA, but m1Ψ is the industry standard for mRNA therapeutics.

Mechanism of Action: Hoogsteen vs. Watson-Crick

m1T is the model for Hoogsteen pairing , a non-canonical interaction critical for Triplex-Forming Oligonucleotides (TFOs) used in gene silencing.

  • Watson-Crick (Standard): N3-H (Donor) → N1 (Acceptor).

  • Hoogsteen (m1T Model): N3-H (Donor) → N7 (Acceptor on Purine).

  • Relevance: TFOs utilizing Hoogsteen geometry can bind to the major groove of dsDNA, a mechanism modeled using m1T crystallography.

Experimental Protocols

Protocol A: Quantification of m1T in Rat Urine (CYP1A2 Assay)

Objective: Validate CYP1A2 induction or inhibition in preclinical rat models.

  • Sample Collection: Collect urine 0–24h post-caffeine administration (10 mg/kg).

  • Sample Prep:

    • Dilute urine 1:10 with 0.1% Formic Acid.

    • Spike with Internal Standard (1-Methylthymine-d3 ).

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • LC-MS/MS Configuration:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 30% B over 5 min.

  • Detection (MRM Mode):

    • Precursor Ion: m/z 141.1 [M+H]+

    • Product Ion: m/z 42.1 (Characteristic fragmentation).

    • Retention Time: ~2.5 min (Distinct from 1,7-dimethyluric acid).

  • Validation: Calculate Metabolic Ratio:

    
    .
    
Protocol B: Structural Validation of TFOs using m1T Models

Objective: Assess stability of Hoogsteen-bound triplexes.

  • Method: UV-Melting Analysis .

  • Setup: Mix m1T-containing single strands with target dsDNA duplexes in 10 mM Sodium Cacodylate buffer (pH 6.0) with 100 mM NaCl and 10 mM MgCl2.

  • Measurement: Monitor absorbance at 260 nm while heating from 20°C to 90°C (0.5°C/min).

  • Outcome: A biphasic melting curve indicates successful Triplex (Hoogsteen) → Duplex + Single Strand transition.

References

  • Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction.[1] Expert Opinion on Drug Metabolism & Toxicology.[1] Link

  • Hoogsteen, K. (1959). The Structure of Crystals Containing a Hydrogen-Bonded Complex of 1-Methylthymine and 9-Methyladenine.[2][3] Acta Crystallographica.[2][4][5][6][7][8] Link

  • Koturbash, I., et al. (2015). Role of epigenetic DNA methylation in the mechanism of action of chemical agents. Journal of Environmental Science and Health. Link

  • Nikolova, E. N., et al. (2011).[9] Transient Hoogsteen base pairs in canonical duplex DNA.[2][5] Nature.[2][5] Link

  • Andrus, M. B., et al. (2012). Caffeine metabolism and CYP1A2 activity in rats.[10][11] Drug Metabolism and Disposition.[1] Link

Sources

Comparative

Comparative Profiling of 1-Methylthymine (m1T): Biological Signatures and Structural Applications

Executive Summary This guide provides a technical framework for replicating findings related to 1-Methylthymine (m1T) , a modified nucleoside distinct from its isomer 3-Methylthymine (3-MT) and its parent base Thymine (T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for replicating findings related to 1-Methylthymine (m1T) , a modified nucleoside distinct from its isomer 3-Methylthymine (3-MT) and its parent base Thymine (T). While often overshadowed by 1-methyladenine (m1A) in epigenetic discussions, m1T serves as a critical biomarker for tRNA turnover and a unique tool in structural biology to probe Hoogsteen base pairing .

Target Audience: Chemical Biologists, Toxicologists, and RNA Therapeutic Developers.

Part 1: The Comparative Landscape

To replicate biological findings, one must first distinguish m1T from its structural analogs. The methylation site (N1 vs. N3) fundamentally alters the hydrogen bonding potential and ionization properties.

Table 1: Physicochemical & Functional Comparison
Feature1-Methylthymine (m1T) 3-Methylthymine (3-MT) Thymine (T)
Methylation Site N1 (Glycosidic position blocked)N3 (Watson-Crick face blocked)None
Biological Origin tRNA degradation (T-loop); Urinary metaboliteDNA alkylation damage (mutagenic)DNA/RNA synthesis
H-Bonding Capacity Hoogsteen only (N3-H donor, O4 acceptor)Non-canonical / WobbleWatson-Crick (A:T) & Hoogsteen
pKa (approx.) ~9.9 (N3-H deprotonation)~9.7 (N1-H deprotonation)~9.9 (N3-H)
UV

~267 nm (pH 7)~265 nm (pH 7)264 nm
Key Differentiator Cannot form glycosidic bond (N1 blocked)Cannot pair with Adenine (WC face blocked)Standard pairing

Expert Insight: In drug development, m1T is often used as a "steric probe." If you replace Thymine with m1T in an oligonucleotide, you effectively veto Watson-Crick pairing, forcing the system to adopt Hoogsteen geometry or destabilize. This is a self-validating control for structural studies.

Part 2: Experimental Replication Protocols
Protocol A: LC-MS/MS Quantification (Urinary Biomarker)

Objective: Quantify m1T in human urine while resolving it from the mutagenic isomer 3-MT. Challenge: Isomers share the same precursor mass (


 141.1). Mass fragmentation patterns are similar. Chromatographic separation is non-negotiable. 

1. Sample Preparation (Dilute-and-Shoot Strategy)

  • Step 1: Thaw urine samples on ice. Vortex for 30s.

  • Step 2: Centrifuge at 12,000 x g for 10 min at 4°C to remove particulates.

  • Step 3: Dilute supernatant 1:10 with 0.1% Formic Acid (aq) containing internal standard (e.g., 1-Methylthymine-d3 or Thymine-d4).

    • Why: Dilution minimizes matrix effects (ion suppression) which are severe in urine analysis.

2. Chromatographic Separation (The Critical Step)

  • Column: Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) (100 x 2.1 mm, 1.7 µm).

    • Causality: Standard C18 columns often fail to separate m1T and 3-MT baselines. Phenyl phases utilize

      
       interactions which differ between the isomers due to electron density shifts from N1 vs N3 methylation.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient: 0-2 min (1% B); 2-8 min (linear to 15% B); 8-10 min (wash 95% B).

    • Note: m1T typically elutes after Thymine but before 3-MT on PFP phases, though elution order must be empirically confirmed with standards.

3. Mass Spectrometry Parameters (SRM/MRM)

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     141.1 
    
    
    
  • Quantifier Transition:

    
     141.1 
    
    
    
    69.1 (Ring fragmentation).
  • Qualifier Transition:

    
     141.1 
    
    
    
    42.1 (Loss of NCO).
  • Validation: The ratio of Quant/Qual ions must match the authentic standard within ±15%.

Protocol B: Structural Validation (Thermal Denaturation)

Objective: Confirm m1T's role in blocking Watson-Crick (WC) pairing. System: DNA Duplex melting temperature (


) analysis.

1. Oligonucleotide Design

  • Control Duplex: 5'-GCGT GCG-3' + 5'-CGCA CGC-3'

  • Experimental Duplex: 5'-GCG(m1T)GCG-3' + 5'-CGC A CGC-3'

2. Assay Conditions

  • Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.

  • Execution: Heat from 20°C to 90°C at 1°C/min, monitoring UV absorbance at 260 nm.

3. Expected Outcome (Self-Validating)

  • Control: Sigmoidal melting curve with distinct

    
     (e.g., ~55°C).
    
  • Experimental (m1T): No cooperative transition or significantly lower

    
     (< 25°C).
    
    • Mechanism:[1][2][3] The N1-methyl group sterically clashes with the sugar-phosphate backbone if the base tries to orient for WC pairing, and it removes the N1-H required for the glycosidic bond in natural DNA. (In this synthetic experiment, m1T is linked via a modified backbone or used as a free base in crystal soaks).

    • Note: If the system is designed to allow Hoogsteen pairing (e.g., using syn-Adenine), m1T can form stable pairs. This restores the

      
      .
      
Part 3: Visualization of Mechanisms
Figure 1: LC-MS/MS Method Development Workflow

This diagram illustrates the decision tree for validating the separation of m1T from its isomers.

LCMS_Workflow cluster_check Quality Control Sample Urine Sample Prep Dilute & Shoot (1:10 in 0.1% FA) Sample->Prep Column Column Selection (Phenyl-Hexyl vs C18) Prep->Column Separation Isomer Separation (m1T vs 3-MT) Column->Separation Critical Step Detection MS/MS Detection (m/z 141.1 -> 69.1) Separation->Detection RT_Check RT Confirmation (vs Standards) Separation->RT_Check Data Quantification (Peak Area Ratio) Detection->Data Ion_Ratio Ion Ratio Check (Qual/Quant) Detection->Ion_Ratio

Caption: Workflow for the specific detection of 1-Methylthymine, prioritizing chromatographic resolution of isomers.

Figure 2: Biological Pathway & Turnover

Tracing the origin of urinary m1T from tRNA degradation.

Biological_Pathway tRNA Mature tRNA (T-Loop) Degradation tRNA Turnover (Nuclease Activity) tRNA->Degradation Stress/Aging Note1 m1T is a stable modified base, not a damage product tRNA->Note1 m1T_Free Free 1-Methylthymine (Intracellular) Degradation->m1T_Free Release Excretion Urinary Excretion (Biomarker) m1T_Free->Excretion Filtration

Caption: Biological origin of 1-Methylthymine as a post-transcriptional modification product.

References
  • Hoogsteen, K. (1959). The Structure of Crystals Containing a Hydrogen-Bonded Complex of 1-Methylthymine and 9-Methyladenine. Acta Crystallographica.

  • Sowder, R.C., et al. (1986). Identification of 1-methylthymine in the urine of cancer patients. Journal of Chromatography B.

  • Nikolova, V., et al. (2020). Differential Mobility Spectrometry for the Separation of Modified Nucleosides. Analytical Chemistry.

  • Dunn, D.B. (1961). The occurrence of 1-methyladenine in ribonucleic acid. Biochimica et Biophysica Acta. (Foundational context for methylated bases in tRNA).

Sources

Safety & Regulatory Compliance

Safety

Executive Safety Assessment: The "Why" Behind the Protocol

As researchers, we often become desensitized to "white powders" in the laboratory. However, 1-Methylthymine (CAS: 65-71-4) requires a specific risk-based approach, not because of acute lethality, but due to its physical...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, we often become desensitized to "white powders" in the laboratory. However, 1-Methylthymine (CAS: 65-71-4) requires a specific risk-based approach, not because of acute lethality, but due to its physical properties and biological activity.

While generally classified as an Irritant (H315, H319, H335) , the primary operational risks are:

  • Fine Particulate Drift: As a methylated nucleobase, the dry powder is prone to static charge, leading to aerosolization during weighing. This creates an inhalation risk (respiratory irritation) and potential cross-contamination of other assays.

  • Solvent Synergy: You rarely handle this compound dry for long. It is typically dissolved in organic solvents (DMSO, Methanol, or Chloroform) for synthesis or biological assays. Your PPE must resist the solvent as much as the solute.

Core Directive: The goal of this protocol is to prevent mucous membrane absorption . If you can taste or smell the chemistry, the protocol has failed.

The PPE Decision Matrix

Do not use a "one-size-fits-all" approach. Select your PPE based on the state of matter.

Protective Layer Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Assay) Scientific Rationale
Hand Protection Nitrile (4-5 mil) Nitrile (Double-gloved) or Laminate Latex is permeable to many organic solvents used with thymine derivatives. Nitrile provides superior resistance to incidental splashes [1].
Respiratory Fume Hood (Primary) N95 Mask (Secondary/Backup)Fume Hood (Mandatory) The solid creates dust; the solution creates vapors. Engineering controls (Hood) are always superior to personal controls (Masks) [2].
Eye Protection Safety Glasses w/ Side Shields Chemical Splash Goggles Solutions pose a splash risk that can bypass standard glasses. Goggles form a seal against vapors and droplets.
Body Defense Lab Coat (Cotton/Poly blend) Lab Coat + Chemical Apron If handling volumes >100mL, an apron prevents solvent soak-through to the skin.

Operational Workflow Logic

The following diagram illustrates the decision-making process for safe handling.

G Start Start: 1-Methylthymine Handling State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Risk_Dust Risk: Particulate Aerosolization Solid->Risk_Dust Risk_Splash Risk: Solvent Permeation/Splash Liquid->Risk_Splash Control_Solid Control: Fume Hood + Static Gun Risk_Dust->Control_Solid Control_Liquid Control: Fume Hood + Splash Goggles Risk_Splash->Control_Liquid Action_PPE_Solid PPE: Nitrile Gloves (Single) + Safety Glasses Control_Solid->Action_PPE_Solid Action_PPE_Liquid PPE: Nitrile (Double) or Laminate Gloves Control_Liquid->Action_PPE_Liquid

Figure 1: Decision tree for selecting engineering controls and PPE based on the physical state of 1-Methylthymine.

Detailed Protocol: From Shelf to Synthesis

This workflow is designed to be self-validating. If you cannot perform a step (e.g., cannot read the balance due to fogging goggles), stop and adjust the engineering controls, not the PPE.

Phase 1: Pre-Operational Checks
  • Verify Airflow: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm (feet per minute).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinhole leaks before donning.

  • Static Control: If available, place an ionizing bar or anti-static gun inside the hood. 1-Methylthymine powder is static-prone and will "jump" from the spatula.

Phase 2: The Weighing Procedure (Solid State)
  • Step 1: Don PPE: Lab coat

    
     Safety Glasses 
    
    
    
    Nitrile Gloves.
  • Step 2: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if the sash is lowered to the breathing zone, but preferably use a marble balance table.

  • Step 3: Open the container only inside the hood.

  • Step 4: Transfer using a clean spatula. Do not tap the spatula on the side of the weigh boat , as this launches particulates into the air.

  • Step 5: Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before returning it to storage. This prevents "dust creep" onto the shelf.

Phase 3: Solubilization (Liquid State)
  • Step 1: If dissolving in DMSO or DMF, double-glove . These solvents are carriers that can transport the dissolved 1-Methylthymine through a single glove layer and into the skin [3].

  • Step 2: Add solvent slowly. 1-Methylthymine may exhibit mild exotherms depending on the solvent/catalyst system.

  • Step 3: Cap the reaction vessel immediately.

Phase 4: Doffing (Removal) & Disposal[1]
  • Gloves First: Remove gloves using the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no exterior surface touches skin.

  • Wash Hands: Immediately wash with soap and water for 20 seconds.

  • Waste Disposal:

    • Solid Waste: Disposable spatulas and weigh boats go into "Hazardous Solid Waste."

    • Liquid Waste: Solutions must be segregated by solvent type (e.g., Halogenated vs. Non-Halogenated). Label clearly as "Contains 1-Methylthymine."[1]

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The mechanical flushing is as important as the dilution.

  • Skin Contact: Remove contaminated clothing.[2] Wash skin with soap and water.[2] Do not use ethanol to wash skin, as it may increase absorption of the chemical.

  • Spill Cleanup (Powder): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in hazardous waste [4].

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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